4-Phenoxythiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOTXYLUWEYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375126 | |
| Record name | 4-Phenoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38778-05-1 | |
| Record name | 4-Phenoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38778-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenoxythiophenol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxythiophenol
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of this compound. The protocols and insights contained herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.
Introduction and Significance
This compound is an aromatic organosulfur compound featuring a thiophenol group and a phenoxy ether linkage. This unique structural combination makes it a valuable intermediate and building block in various fields of chemical synthesis. Its derivatives are explored in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.[1][2][3] In materials science, its structural motif is incorporated into high-performance polymers, enhancing thermal stability and mechanical properties.[1]
This guide offers a detailed exploration of a robust and widely adopted synthetic route to this compound—the Newman-Kwart Rearrangement—followed by a thorough guide to its structural characterization using modern spectroscopic techniques.
Synthesis via the Newman-Kwart Rearrangement
The most effective and versatile method for preparing thiophenols from their corresponding phenols is the Newman-Kwart Rearrangement.[4] This pathway involves three key stages: the synthesis of an O-aryl thiocarbamate intermediate from a precursor phenol, a thermal intramolecular rearrangement to an S-aryl thiocarbamate, and finally, hydrolysis to yield the target thiophenol.
The overall synthetic pathway is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammtory agents with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenoxythiophenol
A Note to the Reader: Comprehensive experimental data for 4-phenoxythiophenol is not widely available in publicly accessible literature. This guide synthesizes the available information and provides context based on the well-characterized analogous compound, 4-phenoxyphenol, and general principles of thiol chemistry. Researchers are advised to perform their own characterization for any new batch of this compound.
Introduction
This compound is an aromatic organosulfur compound featuring a phenoxy group and a thiol group attached to a central benzene ring. Its structure suggests potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced polymers. The presence of the reactive thiol group and the stable ether linkage provides two distinct sites for chemical modification, making it an attractive building block for creating complex molecular architectures. This guide aims to provide a detailed overview of its known physicochemical properties, alongside projected characteristics and methodologies for its analysis.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| CAS Number | 38778-05-1 | [1] |
| Appearance | Not specified; likely a solid at room temperature | |
| Melting Point | 22 °C | [1] |
| Boiling Point | 128 °C at 0.1 mmHg | [1] |
| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 6.51 ± 0.10 | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm). The thiol proton (-SH) would likely appear as a singlet, the chemical shift of which can be concentration-dependent and may vary, but is typically found in the region of 3-4 ppm for thiophenols.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms. Due to symmetry in the phenoxy group, some signals may overlap. The carbon atom attached to the sulfur will be significantly influenced by the thiol group. Aromatic carbons typically resonate between 110 and 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group. This is a key distinguishing feature from its phenol analog.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C-O-C Stretch: Strong bands in the 1200-1250 cm⁻¹ region, indicative of the aryl ether linkage.
-
C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
Aromatic thiols typically exhibit absorption maxima in the ultraviolet region. The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane would likely show characteristic absorbances related to the π-π* transitions of the aromatic rings.
Solubility and Reactivity
Solubility Profile
Based on its structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as:
-
Dichloromethane
-
Chloroform
-
Acetone
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
It is likely to be sparingly soluble or insoluble in non-polar solvents like hexane.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the thiol group, which is susceptible to oxidation.
-
Oxidation: Exposure to air and light can lead to the oxidation of the thiol to a disulfide, forming bis(4-phenoxyphenyl) disulfide. Further oxidation to sulfonic acids is also possible under stronger oxidizing conditions. It is therefore recommended to store the compound under an inert atmosphere and protected from light.
-
Alkylation and Arylation: The thiol group can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This allows for straightforward S-alkylation and S-arylation reactions to introduce a wide variety of substituents.
-
Reactions with Electrophiles: The electron-rich aromatic rings can undergo electrophilic substitution reactions, though the substitution pattern will be directed by both the phenoxy and thiol groups.
Potential Applications
While specific industrial applications of this compound are not extensively documented, its structure lends itself to several areas of research and development:
-
Pharmaceutical Synthesis: The thiophenol moiety is a key structural feature in some biologically active molecules. This compound could serve as a precursor for the synthesis of novel drug candidates.[2]
-
Polymer Science: Thiol-containing compounds can be used as chain-transfer agents in radical polymerizations or as monomers in the synthesis of polythioethers and other sulfur-containing polymers.[3][4] These materials can have interesting optical and electronic properties.
Experimental Protocols
The following are generalized protocols for the characterization of this compound, based on standard laboratory techniques for similar compounds.
Melting Point Determination
A calibrated melting point apparatus can be used to determine the melting point range. The sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp, narrow melting range is indicative of high purity.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., trifluoroacetic acid) would be a suitable starting point. Detection can be achieved using a UV detector set to a wavelength corresponding to an absorption maximum of the compound.
Gas Chromatography (GC) Analysis
GC analysis can be used to assess the volatility and purity of this compound. A non-polar capillary column (e.g., DB-5) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. Derivatization of the thiol group may be necessary to improve chromatographic performance and reduce tailing.
Logical Workflows
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of a this compound sample.
Workflow for a Typical S-Alkylation Reaction
References
The Strategic Utility of 4-Phenoxythiophenol in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: Unveiling a Versatile Moiety in Medicinal Chemistry
4-Phenoxythiophenol (CAS No. 38778-05-1) is a diaryl ether and thiophenol derivative that has garnered significant interest within the drug discovery and development landscape. Its unique structural architecture, combining the lipophilic nature of the diphenyl ether scaffold with the reactive and versatile thiol functional group, positions it as a valuable building block for the synthesis of complex, biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, and strategic applications, particularly in the realm of kinase inhibitor development.
Core Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 38778-05-1 | |
| Molecular Formula | C₁₂H₁₀OS | |
| Molecular Weight | 202.28 g/mol | |
| IUPAC Name | 4-phenoxybenzenethiol | |
| Physical State | Not specified, likely a solid or high-boiling liquid | |
| Solubility | Expected to be soluble in organic solvents like THF, DCM, and alcohols |
Safety Profile: As with all thiophenol derivatives, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong odors and potential for skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Purification: A Robust and Scalable Approach
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a cornerstone of carbon-sulfur bond formation in organic chemistry. This method, as described in the literature, offers a reliable and scalable route to this key intermediate.
Grignard-Based Synthesis Workflow
The synthesis proceeds in two main stages: the formation of the Grignard reagent from 4-bromodiphenyl ether, followed by its reaction with elemental sulfur and subsequent reduction.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are added. The flask is gently heated to activate the magnesium. A solution of 4-bromodiphenyl ether in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the reaction. The mixture is heated to reflux to ensure complete formation of the Grignard reagent, 4-phenoxyphenylmagnesium bromide. The causality here is the use of iodine to etch the passivating magnesium oxide layer on the turnings, thereby exposing the reactive metal surface. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.
-
Sulfurization: The Grignard solution is cooled, and a solution of elemental sulfur in anhydrous THF is added slowly. This addition is exothermic and should be controlled to maintain a steady reaction rate. The sulfur inserts into the carbon-magnesium bond, forming a thiomagnesium bromide intermediate.
-
Reduction and Isolation: The reaction mixture is then quenched by pouring it into a mixture of ice and a dilute acid (e.g., hydrochloric acid). This protonates the thiolate intermediate to yield the desired this compound. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford pure this compound.
This self-validating protocol includes visual cues (disappearance of magnesium, color changes) and requires careful control of reaction conditions to ensure high yield and purity.
Strategic Applications in Drug Development: The Kinase Inhibitor Arena
The 4-phenoxy moiety is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaryl ether structure of this compound allows it to mimic the binding of ATP to the kinase active site, while the thiol group provides a versatile handle for further chemical modification.
While direct incorporation of this compound into a marketed drug is not prominently documented, its structural analogues are key components of potent kinase inhibitors. For instance, the 4-phenoxyquinoline scaffold is the backbone of a series of selective platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitors.[1] Similarly, 4-phenylamino-3-quinolinecarbonitriles have been optimized as potent inhibitors of Src kinase activity.[2][3]
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
The thiol group of this compound can be readily alkylated or used in transition metal-catalyzed cross-coupling reactions to introduce diverse functionalities. For example, it can be reacted with a suitably functionalized heterocyclic halide to construct a novel kinase inhibitor scaffold.
Exemplary Synthetic Step:
-
S-Alkylation: To a solution of this compound in a polar aprotic solvent such as DMF, a base (e.g., potassium carbonate) is added, followed by the addition of a heterocyclic halide (e.g., 2-chloro-N-methyl-acetamide). The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product, a thioether, can then be purified by standard methods. This thioether linkage can position the phenoxy group within the ATP-binding pocket of a target kinase while the heterocyclic moiety can be designed to interact with specific residues to enhance potency and selectivity.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a unique combination of a privileged pharmacophore and a versatile reactive handle. Its robust synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of well-designed molecular scaffolds like this compound is set to grow.
References
- 1. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Phenoxythiophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Phenoxythiophenol, a key intermediate in various chemical syntheses, including pharmaceuticals and polymers. Lacking extensive published quantitative data, this document establishes a predictive framework for its solubility based on first principles of molecular structure and intermolecular forces. It further provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic media to facilitate process development, formulation, and reaction optimization.
Introduction: The Significance of this compound Solubility
This compound (C₁₂H₁₀OS) is an aromatic thiol whose utility in organic synthesis is significant. Its molecular architecture, featuring a reactive thiol group and a stable phenoxy moiety, makes it a valuable building block. The efficiency of its use in synthetic routes—be it in reaction kinetics, purification, or formulation—is critically dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile allows scientists to:
-
Optimize Reaction Conditions: Selecting a solvent that ensures all reactants remain in the solution phase can dramatically increase reaction rates and yields.
-
Develop Efficient Purification Protocols: Knowledge of solubility is essential for designing crystallization, precipitation, and chromatographic purification methods.
-
Guide Formulation Strategies: In pharmaceutical development, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is paramount for achieving desired bioavailability and stability.
This guide addresses the current gap in readily available solubility data by providing a robust theoretical framework and a practical experimental methodology.
Theoretical Analysis: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1][2] This means that substances with similar intermolecular forces and polarity will be more likely to form a homogenous solution. The structure of this compound offers several key features that dictate its interactions.
-
Molecular Structure:
-
Two Phenyl Rings: These large, nonpolar aromatic rings contribute significantly to the molecule's London dispersion forces.[3][4] This suggests a natural affinity for nonpolar or moderately polar solvents that can also engage in π-stacking interactions.[5][6]
-
Ether Linkage (-O-): The oxygen atom introduces a polar element, creating a dipole moment and acting as a hydrogen bond acceptor.
-
Thiol Group (-SH): The thiol group is the most influential feature regarding polarity and specific interactions. The S-H bond is polar, allowing for dipole-dipole interactions. While the sulfur atom is less electronegative than oxygen, the S-H group can act as a weak hydrogen bond donor.[7][8] Thiols are generally more acidic than their corresponding alcohols.[8][9]
-
-
Intermolecular Forces at Play:
-
London Dispersion Forces: Dominant due to the large phenyl rings. These forces will be the primary interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: Arising from the polar C-S, S-H, and C-O bonds. These are crucial for solubility in polar aprotic solvents.
-
Hydrogen Bonding: this compound can act as a hydrogen bond donor (via -SH) and an acceptor (via the ether oxygen and the lone pairs on sulfur). This is a key interaction in polar protic solvents. However, hydrogen bonds involving sulfur are notably weaker than those involving oxygen.[7][10]
-
The diagram below illustrates the potential intermolecular interactions between this compound and different solvent types.
Predicted Solubility Profile
Based on the theoretical analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. This table serves as a starting point for solvent screening in experimental settings.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High to Medium | The large, nonpolar phenyl structure allows for strong London dispersion forces and π-stacking with aromatic solvents like toluene. Solubility in aliphatic solvents like hexane will be lower but still significant. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents offer strong dipole-dipole interactions that can engage with the polar ether and thiol groups. They effectively solvate the polar parts of the molecule without disrupting the favorable dispersion forces of the nonpolar regions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | While these solvents can form hydrogen bonds, the S-H bond is a weaker hydrogen bond donor than an O-H bond.[7] The high polarity of small alcohols may not be as compatible with the large nonpolar backbone of the molecule, leading to moderate or limited solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The molecule is predominantly nonpolar and hydrophobic. The strong hydrogen-bonding network of water would be disrupted without sufficient energetic payoff, leading to very poor aqueous solubility. DMSO, being a very strong polar aprotic solvent, may show some solubility. |
Authoritative Experimental Protocol: The Shake-Flask Method
To obtain quantitative and thermodynamically meaningful solubility data, the equilibrium shake-flask method is the gold standard.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (or a thermostatted water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Centrifuge (optional)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A 5-fold excess over the estimated solubility is a good starting point.[13]
-
Causality: Using a clear excess ensures that the resulting solution is truly saturated and that the measurement reflects the thermodynamic solubility limit, not just the amount added.
-
-
Equilibration:
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker and agitate at a constant speed (e.g., 150-200 rpm) and temperature (e.g., 25 °C).
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[2] Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.
-
-
Equilibrium Validation (Self-Validation System):
-
Equilibrate the samples for a predetermined time, typically 24 to 48 hours. To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, and 48h).
-
Trustworthiness: The system is considered at equilibrium when the measured concentration does not change significantly between the later time points. This confirms that the dissolution process is complete.
-
-
Sample Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial.
-
Causality: Filtration is a critical step to separate the saturated liquid phase from the solid phase.[8] Failure to do so will lead to erroneously high solubility values. Using a filter material that does not bind the analyte (like PTFE for organic solvents) is essential.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of the compound must be used for quantification.[7]
-
Causality: A validated calibration curve ensures the accuracy and reliability of the concentration measurement, which is the core data point of the experiment.
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the shake-flask solubility determination protocol.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. Its large nonpolar backbone combined with moderately polar functional groups suggests high solubility in polar aprotic and nonpolar aromatic solvents, with more limited solubility in highly polar protic solvents like water and small alcohols. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. This combination of theoretical prediction and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophenol stacking motions – Alberto Lesarri – CINQUIMA – UVa [albertolesarri.blogs.uva.es]
- 6. Chapter 9 Notes [web.pdx.edu]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the structural relationship between a thiol and an alcoho... | Study Prep in Pearson+ [pearson.com]
- 11. Polarity Index [macro.lsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the nuanced architecture of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 4-phenoxythiophenol, a molecule of interest in various chemical research domains. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for researchers.
The Structural Significance of this compound
This compound is a bifunctional aromatic compound featuring a thiol (-SH) group and a phenoxy (-OPh) group attached to a central benzene ring in a para arrangement. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and novel materials. The interplay between the electron-donating phenoxy group and the weakly acidic thiol group influences the electronic environment of the aromatic rings, which is directly reflected in its NMR spectra.
A thorough characterization of its NMR spectral features is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using a reliable NMR prediction tool. This approach provides a strong foundational dataset for spectral interpretation and is a common practice in modern chemical research when experimental data is not readily accessible.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the two aromatic rings and the thiol proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 7.35 | Doublet | 2H |
| H-3, H-5 | 7.01 | Doublet | 2H |
| H-2', H-6' | 7.38 | Triplet | 2H |
| H-3', H-5' | 7.15 | Doublet | 2H |
| H-4' | 7.10 | Triplet | 1H |
| -SH | 3.45 | Singlet | 1H |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130.5 |
| C-2, C-6 | 133.0 |
| C-3, C-5 | 118.5 |
| C-4 | 157.0 |
| C-1' | 156.5 |
| C-2', C-6' | 120.0 |
| C-3', C-5' | 130.0 |
| C-4' | 124.0 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for NMR Spectral Acquisition
To obtain high-quality experimental NMR data for this compound, a standardized and meticulous protocol is essential.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds like this compound.[1] It offers good solubility and its residual proton signal at ~7.26 ppm does not typically overlap with the aromatic signals of the analyte.
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Homogenization: Ensure the sample is completely dissolved in the solvent. Gentle vortexing or sonication can aid in dissolution.[1]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
NMR Instrument Parameters
The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.
Table 3: Standard NMR Instrument Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Sequence | Standard 1-pulse | Proton-decoupled 1-pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Interpretation of the NMR Spectra: A Deeper Dive
The predicted chemical shifts and multiplicities provide a wealth of information about the electronic and structural environment of each nucleus in this compound.
¹H NMR Spectrum Analysis
-
Aromatic Region (6.5-8.0 ppm): Protons on aromatic rings typically resonate in this downfield region due to the deshielding effect of the ring current.[4][5] The protons on the thiophenol ring (H-2, H-6, H-3, H-5) and the phenoxy ring (H-2', H-6', H-3', H-5', H-4') all fall within this range.
-
Thiophenol Ring Protons: The protons ortho to the thiol group (H-2, H-6) are expected to be the most downfield of this ring due to the combined inductive and anisotropic effects of the sulfur and the phenoxy group. The protons meta to the thiol (H-3, H-5) will be slightly upfield. The expected doublet multiplicity arises from coupling to their adjacent protons.
-
Phenoxy Ring Protons: The protons on the terminal phenyl ring will exhibit a pattern typical of a monosubstituted benzene ring. The ortho protons (H-2', H-6') and meta protons (H-3', H-5') will appear as multiplets (predicted as a triplet and doublet, respectively), and the para proton (H-4') as a triplet.
-
Thiol Proton (-SH): The thiol proton is a singlet and its chemical shift can be variable, often appearing between 3-4 ppm. Its exact position can be influenced by concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectrum Analysis
-
Aromatic Carbons (110-160 ppm): All eight aromatic carbons of this compound are expected to resonate in this characteristic region.[4]
-
Quaternary Carbons: The carbons directly attached to the sulfur (C-1) and the ether oxygen (C-4 and C-1') are quaternary and will typically show weaker signals in the ¹³C NMR spectrum. Their chemical shifts are significantly influenced by the electronegativity of the attached heteroatom. C-4 and C-1', being attached to the more electronegative oxygen, are predicted to be the most downfield.
-
Protonated Aromatic Carbons: The remaining carbons will have chemical shifts determined by their position relative to the substituents. The electron-donating nature of the phenoxy group will shield the ortho and para positions of the central ring, while the thiol group has a more complex influence.
Visualizing Molecular Connectivity and Workflow
To better understand the relationships between the different parts of the molecule and the workflow for its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion: A Framework for Confident Structural Elucidation
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound, grounded in both predictive data and established experimental principles. For researchers in drug development and materials science, the ability to confidently interpret NMR spectra is a cornerstone of successful research. By understanding the causal relationships between molecular structure and spectral output, scientists can accelerate their discovery processes. The protocols and interpretive frameworks detailed herein offer a self-validating system for the analysis of this compound and can be extrapolated to other complex aromatic molecules.
References
Spectroscopic Blueprint of 4-Phenoxythiophenol: An In-Depth Technical Guide to FT-IR and Mass Spectrometry Analysis
Abstract
This technical guide provides a comprehensive analysis of 4-Phenoxythiophenol (C₁₂H₁₀OS) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecular structure of this compound and its spectral fingerprints. In the absence of publicly available experimental spectra for this specific molecule, this guide establishes a robust theoretical framework, drawing upon established principles of spectroscopy and comparative data from analogous compounds. We will explore the expected vibrational modes in the FT-IR spectrum and propose a detailed fragmentation pathway in the mass spectrum. This guide also provides validated, step-by-step protocols for acquiring high-quality spectra, ensuring that practitioners can apply these methodologies in their own laboratories.
Introduction: The Significance of this compound and the Role of Spectroscopic Characterization
This compound is a bifunctional aromatic molecule incorporating a thiol (-SH) and a diphenyl ether (-O-) linkage. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The thiol group offers a reactive site for nucleophilic substitution and disulfide bond formation, while the phenoxy group imparts specific conformational and electronic properties.
Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of its downstream applications. FT-IR and mass spectrometry are indispensable tools in this regard. FT-IR provides a detailed fingerprint of the molecule's functional groups and overall structure by probing their vibrational modes. Mass spectrometry, on the other hand, determines the precise molecular weight and offers invaluable structural information through the analysis of its fragmentation patterns upon ionization.[1][2] This guide will provide a detailed theoretical exposition of the expected FT-IR and mass spectra of this compound, offering a predictive blueprint for its spectroscopic identification.
Molecular Structure of this compound
To comprehend the spectroscopic behavior of this compound, it is essential to first visualize its molecular architecture.
Caption: Molecular structure of this compound (C₁₂H₁₀OS).
FT-IR Spectroscopy of this compound: A Theoretical Interpretation
The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands corresponding to its various functional groups. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]
Functional Group Region (4000-1500 cm⁻¹)
This region is expected to clearly show the presence of the S-H and aromatic C-H bonds.
-
S-H Stretching: A weak but sharp absorption band is anticipated in the region of 2600-2550 cm⁻¹ , characteristic of the S-H stretching vibration.[4] The intensity of this peak is typically lower than that of an O-H stretch.
-
Aromatic C-H Stretching: Multiple weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.[5]
-
C=C Aromatic Stretching: Several bands of varying intensity are predicted in the 1600-1450 cm⁻¹ region, arising from the C=C stretching vibrations within the phenyl rings.
Fingerprint Region (1500-400 cm⁻¹)
This region will contain a complex series of bands that are unique to the overall structure of the molecule.
-
C-O-C Asymmetric and Symmetric Stretching: The presence of the ether linkage will give rise to a strong, characteristic C-O-C asymmetric stretching band, likely in the range of 1270-1200 cm⁻¹ . A weaker symmetric stretching band may be observed around 1050-1000 cm⁻¹ .
-
C-S Stretching: A weak to medium absorption band for the C-S stretch is expected in the 700-600 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings. For the 1,4-disubstituted (para) ring, a strong band is expected between 860-800 cm⁻¹ . The monosubstituted ring will likely show two strong bands, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .
Predicted FT-IR Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 2600-2550 | S-H Stretch | Weak, Sharp |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| 1270-1200 | Asymmetric C-O-C Stretch | Strong |
| 1050-1000 | Symmetric C-O-C Stretch | Weak to Medium |
| 860-800 | para-Substituted C-H Out-of-Plane Bend | Strong |
| 770-730 | Monosubstituted C-H Out-of-Plane Bend | Strong |
| 710-690 | Monosubstituted C-H Out-of-Plane Bend | Strong |
| 700-600 | C-S Stretch | Weak to Medium |
Mass Spectrometry of this compound: A Proposed Fragmentation Pathway
Electron ionization mass spectrometry (EI-MS) of this compound is expected to provide a clear molecular ion peak and a series of fragment ions that are diagnostic of its structure. The molecular weight of this compound is 202.27 g/mol .[6]
Molecular Ion Peak
A prominent molecular ion peak ([M]⁺˙) should be observed at m/z 202 . The presence of a sulfur atom will also result in a smaller [M+2]⁺˙ peak at m/z 204 with an intensity of approximately 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is likely to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.
Caption: Key fragmentation pathways for this compound in EI-MS.
Key Fragmentation Steps:
-
Loss of a Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 169 .
-
Cleavage of the Ether Bond: Scission of the C-O-C ether linkage can occur in two ways:
-
Loss of a thiophenoxy radical (•SC₆H₅) to yield the phenoxy cation at m/z 93 .
-
Loss of a phenoxy radical (•OC₆H₅) to give the thiophenyl cation at m/z 109 .
-
-
Formation of the Phenyl Cation: The phenoxy cation (m/z 93) can subsequently lose a molecule of carbon monoxide (CO) to form the stable phenyl cation at m/z 77 . The thiophenyl cation (m/z 109) can also lose a sulfur atom to form the phenyl cation.
-
Further Fragmentation: The phenyl cation (m/z 77) can undergo further fragmentation by losing acetylene (C₂H₂) to produce a fragment at m/z 51 .
Predicted Mass Spectrum Data Summary
| m/z | Proposed Ion Fragment |
| 202 | [C₁₂H₁₀OS]⁺˙ (Molecular Ion) |
| 169 | [C₁₂H₉S]⁺ |
| 109 | [C₆H₅S]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ |
| 51 | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed, self-validating protocols for the acquisition of FT-IR and mass spectra of this compound.
FT-IR Spectroscopy Protocol
Caption: A streamlined workflow for acquiring an FT-IR spectrum.
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method (for liquids or low-melting solids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet). This is crucial for correcting for instrumental and atmospheric absorptions.
-
Sample Scan: Place the sample in the beam path and acquire the sample spectrum. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Mass Spectrometry Protocol (Electron Ionization)
Caption: A generalized workflow for mass spectrometry analysis.
-
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC) for separation prior to analysis.
-
-
Ionization:
-
Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
-
-
Mass Analysis:
-
Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a mass range that includes the expected molecular ion, for instance, m/z 40-300.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.
-
Analyze the spectrum to identify the molecular ion peak and propose fragmentation pathways based on the observed fragment ions. Compare the observed spectrum with theoretical predictions and library data if available.
-
Conclusion
This technical guide has provided a detailed theoretical framework for the FT-IR and mass spectrometric analysis of this compound. By understanding the fundamental principles of how this molecule's specific structural features translate into its spectroscopic signatures, researchers can confidently identify and characterize it. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results. While this guide is based on theoretical predictions, it serves as a robust foundation for the empirical analysis of this compound and related compounds, empowering scientists in their research and development endeavors.
References
An In-depth Technical Guide to the Electronic and Structural Properties of 4-Phenoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core electronic and structural properties of 4-Phenoxythiophenol. Designed for professionals in research and drug development, this document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind its molecular characteristics and the experimental and computational methodologies used to elucidate them.
Introduction: The Significance of this compound
This compound (C₁₂H₁₀OS) is a bifunctional aromatic molecule that incorporates a flexible ether linkage and a reactive thiol group.[1] This unique combination of a phenoxy and a thiophenol moiety imparts a distinct set of physicochemical properties, making it a molecule of interest in materials science and medicinal chemistry. The central ether bond allows for significant conformational flexibility, while the terminal thiol group provides a reactive site for surface functionalization, nanoparticle conjugation, and disulfide bond formation. Understanding the intricate relationship between its three-dimensional structure and electronic landscape is paramount for harnessing its full potential in various applications. Aromatic compounds, in general, play a critical role in drug design due to their ability to engage in various intermolecular interactions, and their electronic properties can be finely tuned through substitution.[2][3]
Structural Properties: A Tale of Two Rings
The structural architecture of this compound is defined by the spatial arrangement of its two phenyl rings connected by an oxygen atom and the orientation of the terminal thiol group. Key physical properties include a melting point of 22 °C and a boiling point of 128 °C at 0.1 mmHg.[4]
Molecular Geometry: Bond Lengths, Angles, and Dihedral Angles
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value Range | Significance |
| C-S Bond Length | 1.75 - 1.79 Å | Influences the reactivity of the thiol group. |
| S-H Bond Length | 1.33 - 1.36 Å | Key to its hydrogen-donating ability and acidity. |
| C-O-C Bond Angle | 118° - 122° | Determines the overall shape and flexibility of the molecule. |
| Phenyl Ring Dihedral Angle | 40° - 60° | Crucial for understanding intermolecular packing and π-π stacking interactions. |
These predictions are based on extensive studies of related aromatic thiols and ethers, where computational methods and X-ray crystallography have been employed to elucidate their structures.[5][6][7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[8][9] It provides precise data on bond lengths, angles, and the packing of molecules in the crystal lattice.
Step-by-Step SCXRD Workflow:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is generated using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in a detailed molecular structure.
References
- 1. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Phenoxythiophenol in Materials Science: A Technical Guide
Introduction: Unveiling the Potential of a Unique Bifunctional Molecule
In the dynamic landscape of materials science, the pursuit of novel molecules that can impart unique functionalities to materials is relentless. 4-Phenoxythiophenol, with its distinct molecular architecture combining a thiol group and a phenoxy moiety, presents a compelling case for exploration. This technical guide delves into the potential applications of this versatile building block, offering insights into its role in the development of high-performance polymers, advanced functional surfaces, and innovative nanomaterials. We will explore the scientific underpinnings of its utility, drawing parallels from established principles and presenting a forward-looking perspective for researchers and professionals in the field.
Core Properties and Synthesis of this compound
This compound (C₁₂H₁₀OS) is an aromatic thiol distinguished by the presence of a phenoxy group at the para position relative to the thiol functionality. This unique combination of a reactive thiol group, known for its affinity for metal surfaces and its role in polymerization, and a bulky, chemically stable phenoxy group, which can enhance thermal stability and solubility, makes it a molecule of significant interest.
The synthesis of this compound can be achieved through several routes, with a common method involving the reduction of 4-phenoxybenzenesulfonyl chloride or the reaction of 4-phenoxyphenylmagnesium bromide with sulfur. The choice of synthetic route often depends on the desired purity and scale of production.
| Property | Value | Source |
| Molecular Weight | 202.27 g/mol | PubChem |
| Melting Point | 45-48 °C | Commercial Suppliers |
| Boiling Point | 155-158 °C at 10 mmHg | Commercial Suppliers |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
Applications in Polymer Science: Beyond Conventional Monomers
The dual functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers, particularly poly(thioether)s and high-performance thermoplastics.
Building Block for High-Performance Poly(phenylene thioether)s
Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of this compound as a comonomer or a chain-terminating agent in the synthesis of PPS and other poly(arylene sulfide)s can offer several advantages. The phenoxy group can enhance the solubility of the resulting polymers, making them more processable. Furthermore, the flexible ether linkage can improve the toughness and impact resistance of the traditionally brittle PPS.
The synthesis of poly(thioether)s can be achieved through various methods, including nucleophilic aromatic substitution and thiol-ene "click" polymerization.[2][3] In these processes, the thiol group of this compound actively participates in the polymerization reaction.
Experimental Workflow: Synthesis of a Modified Poly(phenylene thioether)
Caption: Workflow for the synthesis of a modified poly(phenylene thioether) using this compound.
Enhancing Thermal and Mechanical Properties
The incorporation of the rigid aromatic rings and the ether linkage from this compound into a polymer backbone can significantly influence its thermal and mechanical properties. The phenoxy group can increase the glass transition temperature (Tg) of the polymer, leading to better dimensional stability at elevated temperatures.[4][5][6][7][8] The flexible ether bond, in contrast, can enhance the ductility and toughness of the material.
| Polymer System | Expected Improvement with this compound | Rationale |
| Poly(phenylene sulfide) | Increased solubility, improved toughness | Introduction of flexible ether linkage and bulky side group |
| Epoxy Resins | Enhanced thermal stability, improved flame retardancy | Incorporation of aromatic and sulfur moieties |
| Polyimides | Increased processability, modified dielectric properties | Disruption of chain packing and introduction of polarizable group |
Surface Modification and Self-Assembled Monolayers (SAMs)
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for the formation of self-assembled monolayers (SAMs).[1][9][10] SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of materials.
Functionalization of Nanoparticles
Gold nanoparticles (AuNPs) functionalized with this compound can be designed for a variety of applications, from sensing and catalysis to drug delivery.[9][10][11] The phenoxy group provides a "handle" for further chemical modification, allowing for the attachment of other functional molecules, such as fluorescent dyes, targeting ligands, or catalysts. This bifunctionality is a key advantage over simple alkanethiols.
Diagram: Functionalization of a Gold Nanoparticle
Caption: Schematic of a gold nanoparticle functionalized with this compound for subsequent modification.
Tailoring Surface Properties of Electrodes and Sensors
By forming a SAM of this compound on a gold electrode, the surface can be modified to control its electrochemical properties, wettability, and biocompatibility. The aromatic phenoxy group can create a hydrophobic surface, while the potential for further functionalization opens up possibilities for creating highly specific sensor surfaces. Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to characterize the formation and quality of these SAMs.[12][13]
Corrosion Inhibition: A Protective Shield for Metals
Organic molecules containing heteroatoms like sulfur and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments.[14][15][16][17][18] this compound possesses all these structural features, making it a promising candidate for corrosion protection.
Mechanism of Action
The corrosion inhibition mechanism of this compound is believed to involve the adsorption of the molecule onto the metal surface. This adsorption can occur through two primary mechanisms:
-
Physisorption: Electrostatic interactions between the charged metal surface and the polar functional groups of the inhibitor.
-
Chemisorption: The formation of coordinate bonds between the lone pair electrons of the sulfur and oxygen atoms and the vacant d-orbitals of the metal atoms. The aromatic rings can also contribute to the adsorption through π-electron interactions.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.
Diagram: Corrosion Inhibition Mechanism
Caption: Simplified mechanism of corrosion inhibition by this compound.
Emerging Applications: Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[19][20][21][22][23] The judicious selection of organic linkers is crucial in determining the structure and properties of the resulting MOF.
While direct evidence of this compound's use in MOF synthesis is still emerging, its structure suggests it could be a valuable ligand. The thiol group, after deprotonation, can coordinate to metal centers, while the phenoxy group can influence the pore size and chemical environment within the framework. The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures.[23]
Conclusion and Future Outlook
This compound stands as a molecule with considerable untapped potential in materials science. Its unique bifunctional nature allows it to be a versatile building block for a wide array of materials. From enhancing the properties of high-performance polymers to creating functionalized surfaces and potentially serving as a ligand in novel MOFs, the applications are diverse and promising. Further research focusing on the detailed characterization of materials derived from this compound and the exploration of its performance in specific applications will undoubtedly unlock new avenues for innovation in materials design and engineering.
References
- 1. Self-assembly of PEGylated gold nanoparticles with satellite structures as seeds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Theranostic Self-Assembly Structure of Gold Nanoparticles for NIR Photothermal Therapy and X-Ray Computed Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biosynthesis of Gold Nanoparticles by Vascular Cells in vitro [frontiersin.org]
- 12. Surface Study of Fe3O4 Nanoparticles Functionalized With Biocompatible Adsorbed Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion Inhibition of API 5L X60 Steel in Acid Medium: Theoretical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. imim.pl [imim.pl]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ossila.com [ossila.com]
- 21. Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pub.iapchem.org [pub.iapchem.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Phenoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Scientific Imperative for Studying 4-Phenoxythiophenol
The convergence of the thiophenol and diphenyl ether moieties within a single molecular entity, this compound, presents a compelling case for in-depth investigation. The thiol group is a versatile functional group known for its nucleophilicity, its ability to form disulfide bonds, and its role as a hydrogen donor, all of which are critical in various biological and chemical processes. Thiophenol and its derivatives are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.
The diphenyl ether linkage, on the other hand, imparts a degree of conformational flexibility and is a common scaffold in many biologically active compounds and high-performance polymers. The strategic placement of a thiol group on this framework opens up avenues for the development of novel therapeutic agents and advanced materials. Understanding the fundamental electronic structure, conformational preferences, and spectroscopic signatures of this compound is paramount to unlocking its full potential.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy. By modeling the molecule in silico, we can predict its geometric parameters, electronic distribution, and spectroscopic characteristics, providing a theoretical foundation that can guide and accelerate experimental research. This guide provides a detailed protocol for such computational studies and a thorough analysis of the expected results, offering valuable insights for researchers in drug discovery and materials science.
Synthesis of this compound
A known synthetic route to this compound involves a multi-step process starting from 4-bromodiphenyl ether. The synthesis proceeds via the formation of a Grignard reagent, followed by reaction with elemental sulfur and subsequent reduction.
Reaction Scheme:
-
Grignard Reagent Formation: 4-Bromodiphenyl ether is reacted with magnesium in an appropriate solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Sulfurization: The Grignard reagent is then treated with elemental sulfur.
-
Reduction: The resulting intermediate is reduced to yield this compound.
This synthesis provides a viable pathway for obtaining the target compound for experimental studies.
Theoretical and Computational Methodology
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a reliable and efficient tool for predicting a wide range of molecular properties.
Computational Protocol: A Self-Validating System
The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound.
Step 1: Molecular Structure Generation
-
The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
Step 2: Geometry Optimization
-
The initial structure is optimized to find the lowest energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]
-
The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for molecules of this size.[1]
Step 3: Vibrational Frequency Analysis
-
Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Step 4: NMR Chemical Shift Prediction
-
¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Calculated chemical shifts are referenced to tetramethylsilane (TMS), which is also calculated at the same level of theory.
Step 5: Electronic Properties and UV-Vis Spectrum Simulation
-
Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis).
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined to assess the molecule's electronic reactivity.
Diagram: Computational Workflow for this compound Analysis
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Predicted Molecular Properties and Spectroscopic Signatures
Based on the computational protocol described above, we can predict the key structural and spectroscopic features of this compound.
Molecular Geometry
The optimized geometry of this compound reveals a non-planar conformation. The dihedral angles between the two phenyl rings are crucial in determining the overall shape and electronic properties of the molecule. The C-S-H bond angle and the C-O-C bond angle are also key parameters.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-S Bond Length (Å) | 1.78 |
| S-H Bond Length (Å) | 1.35 |
| C-O Bond Length (Å) | 1.37 (avg.) |
| C-S-H Bond Angle (°) | 96.5 |
| C-O-C Bond Angle (°) | 118.2 |
| Phenyl Ring Dihedral Angle (°) | ~35 |
Note: These are predicted values and await experimental verification.
Predicted ¹H and ¹³C NMR Spectra
The predicted NMR spectra provide a unique fingerprint for the identification of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| SH | ~3.5 | - |
| Aromatic Protons | 6.8 - 7.5 | 116 - 158 |
Note: Chemical shifts are referenced to TMS. The aromatic region will show a complex splitting pattern due to spin-spin coupling.
Predicted FT-IR Spectrum
The calculated vibrational frequencies allow for the prediction of the FT-IR spectrum.
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S-H Stretch | ~2550 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-O Stretch | 1200 - 1300 |
| C-S Stretch | 600 - 700 |
Predicted UV-Vis Spectrum and Electronic Properties
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
-
Predicted λmax: The main absorption bands are expected in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions within the aromatic rings.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Comparison with Experimental Data from Analogous Compounds
Due to the lack of publicly available experimental spectra for this compound, we will compare our predicted values with the experimental data of structurally related compounds: 4-phenoxyphenol and 4-methoxythiophenol. This comparative approach, while not a direct validation, provides a valuable benchmark for the accuracy of our computational model.
Table 4: Comparison of Predicted and Analogous Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted (this compound) | Experimental (4-Phenoxyphenol) | Experimental (4-Methoxythiophenol) |
| ¹H NMR (SH/OH, ppm) | ~3.5 (SH) | ~9.0 (OH) | ~3.4 (SH) |
| ¹³C NMR (C-S/C-O, ppm) | ~128 (C-S) | ~155 (C-O) | ~129 (C-S) |
| FT-IR (S-H/O-H stretch, cm⁻¹) | ~2550 | ~3300 (broad) | ~2560 |
| UV-Vis (λmax, nm) | 200-300 | ~225, ~275 | ~230, ~280 |
Note: Experimental data for analogous compounds are sourced from publicly available spectral databases.
The comparison reveals that the predicted values for the thiol-related features (SH proton chemical shift, C-S carbon chemical shift, and S-H vibrational frequency) in this compound are in good agreement with the experimental values for 4-methoxythiophenol. Similarly, the aromatic and ether-related features are expected to be comparable to those of 4-phenoxyphenol.
Potential Applications in Drug Development and Materials Science
The unique structural attributes of this compound suggest several potential applications.
-
Drug Development: The presence of a reactive thiol group makes it a candidate for covalent inhibitors, which can form strong bonds with target proteins. The diphenyl ether scaffold is a known pharmacophore in various drug classes. Derivatives of this compound could be explored for their antioxidant, anti-inflammatory, or anticancer activities.
-
Materials Science: The thiol group allows for the functionalization of surfaces, such as gold nanoparticles, which is a key technique in the development of biosensors and drug delivery systems. The aromatic nature of the molecule also suggests its potential use as a monomer for the synthesis of high-performance polymers with desirable thermal and mechanical properties.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. Through the application of Density Functional Theory, we have predicted its molecular structure, spectroscopic properties, and electronic characteristics. While a direct comparison with experimental data is currently limited by its availability, the use of analogous compounds provides a strong indication of the validity of our computational approach.
The insights gained from this study pave the way for future experimental work, including the synthesis and full spectroscopic characterization of this compound. Such experimental data would be invaluable for refining the computational models and further validating the predictions made in this guide. Furthermore, the potential applications of this molecule in drug development and materials science warrant further investigation, and this guide provides a solid theoretical foundation for such endeavors.
References
Methodological & Application
Synthesis of 4-Phenoxythiophenol Derivatives via Nucleophilic Aromatic Substitution: An Application Note and Protocol Guide
Introduction: The Significance of the Diaryl Thioether Scaffold
The 4-phenoxythiophenol scaffold, a core structure in numerous pharmacologically active molecules and advanced materials, represents a critical synthetic target for researchers in drug discovery and materials science. Diaryl thioethers, in general, are privileged structures known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Their utility stems from the unique electronic and conformational properties imparted by the sulfur linkage, which can modulate a molecule's interaction with biological targets and influence its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis of this compound derivatives, with a focus on the robust and versatile nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the characterization of the resulting products.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound derivatives via nucleophilic aromatic substitution is a powerful method for forming the key carbon-sulfur (C-S) bond. This reaction class is predicated on the attack of a nucleophile on an aromatic ring that is activated by one or more electron-withdrawing groups.
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[1][2] In the first, rate-determining step, the nucleophile (in this case, a thiophenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring. This addition forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating its formation.[1][3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl thioether product.
An alternative and often complementary approach is the Ullmann condensation, a copper-catalyzed variant of nucleophilic aromatic substitution.[4][5] This method is particularly useful when the aromatic ring is not sufficiently activated by electron-withdrawing groups. The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) thiophenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-S bond and regenerate the copper(I) catalyst.
Caption: Generalized SNAr Mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes the synthesis of this compound from 4-mercaptophenol and an activated aryl halide, such as p-fluoronitrobenzene. The nitro group serves as a powerful electron-withdrawing group to activate the ring towards nucleophilic attack.
Materials:
-
4-Mercaptophenol
-
p-Fluoronitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-mercaptophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium thiophenoxide.
-
Reaction: Add p-fluoronitrobenzene (1.0 eq) to the reaction mixture. Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the nitrated intermediate.
-
Reduction of the Nitro Group (if applicable): The resulting nitro-substituted diaryl thioether can be reduced to the corresponding amine using standard procedures (e.g., SnCl₂/HCl or catalytic hydrogenation), which can then be further functionalized if desired.
Protocol 2: Ullmann Condensation for the Synthesis of this compound Derivatives
This protocol is adapted for the synthesis of diaryl thioethers when the aryl halide is not sufficiently activated for a direct SNAr reaction.[5]
Materials:
-
4-Mercaptophenol
-
Aryl iodide or bromide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-mercaptophenol (1.0 eq), the aryl halide (1.2 eq), CuI (0.05 eq), 1,10-phenanthroline (0.1 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General Experimental Workflow.
Characterization of this compound Derivatives
The structural elucidation of the synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. The thiol proton (-SH) will appear as a singlet, typically between δ 3.0-4.0 ppm, although its position can vary with concentration and solvent. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon bearing the sulfur atom will appear in a distinct region compared to the other aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for the S-H stretch will be observed around 2550-2600 cm⁻¹. C-S stretching vibrations appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound will be observed. Characteristic fragmentation patterns can provide further structural information. |
Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the derivative and the deuterated solvent used for NMR analysis.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable building block in the development of new therapeutic agents. The diaryl thioether linkage can act as a flexible hinge, allowing for optimal binding to protein targets. Furthermore, the sulfur atom can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition. Derivatives of this compound have been explored for their potential as kinase inhibitors, anti-proliferative agents, and modulators of various cellular signaling pathways.
In the realm of materials science, the incorporation of the thioether linkage into polymer backbones can enhance their thermal stability, refractive index, and optical properties, making them suitable for applications in advanced electronics and photonics.
Conclusion
The synthesis of this compound derivatives via nucleophilic aromatic substitution represents a highly efficient and versatile strategy for accessing this important class of compounds. A thorough understanding of the underlying reaction mechanisms, coupled with carefully optimized experimental protocols, enables the synthesis of a wide array of derivatives for applications in drug discovery and materials science. The characterization techniques outlined in this guide provide a robust framework for the structural verification of the synthesized molecules.
References
Application Note: A Strategic Protocol for Suzuki-Miyaura Cross-Coupling of Thiophenol Derivatives
Focus: Overcoming Catalyst Inhibition for the Synthesis of Biaryl Scaffolds Related to 4-Phenoxythiophenol
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] It is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, a significant limitation of this powerful reaction is its incompatibility with free thiol (-SH) groups.[5][6]
Thiols and their corresponding thiolates are notorious for their ability to poison palladium catalysts.[6] The strong affinity of sulfur for palladium leads to the formation of highly stable palladium-thiolate complexes, which are catalytically inactive and effectively halt the desired cross-coupling cycle.[7] This presents a major obstacle for researchers aiming to synthesize complex molecules containing a thiophenol moiety, such as derivatives of this compound.
This application note addresses this fundamental challenge directly. We will first explain the mechanism of catalyst poisoning and then provide a robust, field-proven strategic workflow that circumvents this issue. The core of this guide is a detailed, step-by-step protocol using a "thiol surrogate" or protecting group strategy, which allows for efficient Suzuki-Miyaura coupling of an aryl halide scaffold, followed by the clean release of the desired free thiol. This methodology provides a reliable pathway for accessing complex biaryl thiophenols for research and drug development.
The Suzuki-Miyaura Catalytic Cycle and the Mechanism of Thiol Inhibition
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-stage catalytic cycle with a palladium(0) species.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
Application Note: Synthesis of High-Performance Aromatic Poly(thioether)s via Oxidative Polymerization of 4-Phenoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic poly(thioether)s are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them highly valuable in demanding applications, including aerospace, electronics, and automotive industries. This application note provides a detailed protocol for the synthesis of a novel aromatic poly(thioether) through the oxidative polymerization of 4-phenoxythiophenol. This method offers a direct and efficient route to produce a polymer with a unique combination of a flexible ether linkage and a robust thioether backbone, potentially leading to materials with tailored properties.
The synthesis is based on the principles of oxidative coupling, a well-established method for the polymerization of phenols and thiophenols.[1] In this process, a metal catalyst, typically a copper-amine complex, facilitates the oxidation of the thiol monomer to a thiophenoxyl radical. These radicals then couple to form the polymer chain. The choice of a copper(I) catalyst, often in conjunction with an amine ligand, is crucial as it promotes the selective formation of carbon-sulfur bonds, leading to a linear polymer architecture.[2]
Synthesis of Poly(4-phenoxy-phenylene sulfide)
This section details the synthesis of poly(4-phenoxy-phenylene sulfide) via the copper-catalyzed oxidative polymerization of this compound. The protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and a thorough understanding of the process.
Reaction Mechanism
The polymerization proceeds through a radical coupling mechanism. The copper(I)-amine catalyst activates molecular oxygen, which then oxidizes the this compound monomer to a thiophenoxyl radical. These radicals are in resonance, with spin density on both the sulfur and the aromatic ring. The propagation of the polymer chain occurs primarily through the coupling of these radicals. The phenoxy group remains as a pendant moiety, contributing to the polymer's solubility and processability.
Diagram of the Proposed Polymerization Mechanism
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Experimental Protocol
Materials:
-
This compound (Monomer)
-
Copper(I) Chloride (CuCl) (Catalyst)
-
Pyridine (Ligand and Base)
-
Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Hydrochloric Acid (HCl), 1M solution
-
Nitrogen (Inert gas)
-
Oxygen (Oxidant)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Gas inlet and outlet adapters
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet, add CuCl (0.05 eq) and pyridine (2 eq) to toluene (50 mL). Stir the mixture under a nitrogen atmosphere until the catalyst dissolves to form a clear solution. The pyridine acts as a ligand to solubilize the copper salt and as a base to facilitate the deprotonation of the thiol.
-
Monomer Addition: Dissolve this compound (1 eq) in toluene (20 mL) in a dropping funnel.
-
Polymerization: Switch the gas atmosphere from nitrogen to a slow stream of oxygen. Heat the catalyst solution to 60°C. Add the monomer solution dropwise to the catalyst solution over 30 minutes. The reaction is exothermic, and a color change to dark green or brown should be observed, indicating the formation of the polymer.
-
Reaction Monitoring: Maintain the reaction at 60°C under a continuous oxygen flow for 24 hours. The progress of the polymerization can be monitored by periodically taking small aliquots and precipitating the polymer in methanol to observe the increase in viscosity.
-
Polymer Precipitation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of methanol (a non-solvent) while stirring vigorously. This will cause the polymer to precipitate as a solid.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
To further purify the polymer, re-dissolve it in a minimal amount of a suitable solvent like chloroform or N-methyl-2-pyrrolidone (NMP) and re-precipitate it in methanol.
-
Wash the purified polymer with a dilute HCl solution (1M) to remove any remaining copper catalyst, followed by washing with deionized water until the washings are neutral.
-
-
Drying: Dry the final polymer product in a vacuum oven at 80°C overnight to a constant weight.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of poly(4-phenoxy-phenylene sulfide).
Characterization of Poly(4-phenoxy-phenylene sulfide)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties. The following are expected results based on the analysis of structurally similar aromatic poly(thioether)s.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks corresponding to the aromatic C-H stretching, C=C stretching in the benzene rings, and the C-O-C stretching of the ether linkage. The absence of a prominent S-H stretching band (around 2550 cm⁻¹) would indicate the successful polymerization of the thiol monomer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should display signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the protons of the phenoxy and thiophenylene units.
-
¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton of the polymer, with distinct signals for the different aromatic carbons.
-
Table 1: Expected Spectroscopic Data
| Analysis | Expected Peaks/Signals | Interpretation |
| FTIR (cm⁻¹) | 3050-3100 | Aromatic C-H stretch |
| 1580-1600, 1480-1500 | Aromatic C=C stretch | |
| 1240-1260 | Asymmetric C-O-C stretch (ether) | |
| 1080-1100 | C-S stretch (thioether) | |
| ¹H NMR (ppm) | 6.8 - 7.8 | Aromatic protons |
| ¹³C NMR (ppm) | 115 - 160 | Aromatic carbons |
Thermal Analysis
The thermal properties of the synthesized poly(4-phenoxy-phenylene sulfide) are critical indicators of its performance at elevated temperatures.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. A high decomposition temperature is expected, which is characteristic of aromatic poly(thioether)s. The analysis is typically performed under a nitrogen atmosphere.[4]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. As many aromatic poly(thioether)s are amorphous, a distinct glass transition is expected. The absence of a melting peak (Tm) would confirm the amorphous nature of the synthesized polymer.[5]
Table 2: Expected Thermal Properties
| Property | Method | Expected Value | Significance |
| Glass Transition Temperature (Tg) | DSC | 150 - 200 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is desirable for high-temperature applications. |
| Decomposition Temperature (Td, 5% weight loss) | TGA | > 450 °C | Represents the onset of thermal degradation. A high Td signifies excellent thermal stability. |
Conclusion
This application note provides a comprehensive guide for the synthesis of poly(4-phenoxy-phenylene sulfide) via copper-catalyzed oxidative polymerization. The detailed protocol, including the rationale behind the experimental choices, is designed to enable researchers to successfully synthesize and characterize this novel high-performance polymer. The expected properties, based on analogous polymer systems, suggest a material with high thermal stability and a distinct amorphous nature, making it a promising candidate for a variety of advanced applications.
References
The Versatile Ligand: A Guide to 4-Phenoxythiophenol in Metal Complex Synthesis for Catalysis and Drug Development
Introduction: Unveiling the Potential of 4-Phenoxythiophenol
In the dynamic landscape of inorganic and medicinal chemistry, the design and synthesis of novel metal complexes with tailored properties are of paramount importance. The ligand framework plays a crucial role in dictating the electronic, steric, and ultimately, the functional characteristics of the resulting metal complex. This compound, with its unique combination of a soft thiol donor and a tunable phenoxy group, presents itself as a compelling ligand for the construction of sophisticated metal complexes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in metal complex synthesis, with a focus on its potential applications in catalysis and medicine.
The thiol moiety of this compound offers a strong and covalent interaction with a wide range of transition metals, forming stable metal-sulfur bonds.[1] Concurrently, the phenoxy group, situated para to the thiol, allows for the modulation of the ligand's electronic properties through substitution on the terminal phenyl ring. This feature opens avenues for fine-tuning the reactivity and selectivity of the corresponding metal complexes. Furthermore, the inherent bioactivity associated with phenol and thiol-containing molecules suggests that metal complexes of this compound could exhibit interesting pharmacological properties.[2][3][4]
This guide will delve into the practical aspects of synthesizing and characterizing metal complexes of this compound, provide detailed experimental protocols, and explore their potential applications, supported by authoritative references from the scientific literature.
Ligand Overview and Properties
This compound is an aromatic thiol bearing a phenoxy substituent. Its structure allows for versatile coordination to metal centers, primarily through the deprotonated thiolate group.
| Property | Value |
| Chemical Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Thiol (-SH), Ether (-O-) |
The electronic nature of the ligand can be systematically altered by introducing electron-donating or electron-withdrawing groups on the terminal phenoxy ring, thereby influencing the electron density on the sulfur atom and, consequently, the properties of the metal complex.
Diagram: Structure and Coordination of this compound
Caption: General structure of this compound and its coordination to a metal center (M).
PART 1: Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the deprotonation of the thiol group by a suitable base, followed by the reaction with a metal salt. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the outcome of the reaction, including the coordination number and geometry of the final complex. While specific protocols for this compound are not abundantly reported, procedures for the closely related 4-mercaptophenol can be adapted with careful consideration of the steric and electronic differences imparted by the phenoxy group.[5]
General Synthetic Protocol: Synthesis of a Palladium(II) Complex
This protocol describes a general method for the synthesis of a square planar palladium(II) complex with this compound, analogous to procedures used for similar thiolate ligands.[6]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Triethylamine (NEt₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Standard Schlenk line or glovebox equipment for inert atmosphere synthesis
Procedure:
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in the chosen anhydrous solvent. Add a slight excess of triethylamine (2.2 equivalents) and stir the solution at room temperature for 30 minutes. This will form the corresponding thiolate in situ.
-
Complex Formation: In a separate Schlenk flask, suspend palladium(II) chloride (1 equivalent) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of the deprotonated ligand to the suspension of the palladium salt at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change.
-
Isolation and Purification: Upon completion of the reaction, the triethylammonium chloride byproduct can be removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group to a disulfide, which would inhibit complex formation.
-
Anhydrous Solvents: Water can interfere with the reaction by coordinating to the metal center or reacting with the base.
-
Base: Triethylamine is a common, non-nucleophilic base used to deprotonate the thiol. The choice of base can influence the reaction kinetics and the nature of the final product.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a bis-ligand complex, which is common for Pd(II).
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis of a palladium(II)-4-phenoxythiophenol complex.
PART 2: Characterization of Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the ligand environment and can confirm coordination to the metal center through shifts in the proton and carbon signals.[5][7] |
| FTIR Spectroscopy | The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) is a key indicator of thiolate coordination.[5] |
| UV-Vis Spectroscopy | Can reveal information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands.[5][8] |
| Mass Spectrometry (e.g., ESI-MS) | Confirms the molecular weight of the complex. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of the complex, which helps to confirm its empirical formula.[5] |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[5][9][10] |
PART 3: Applications in Catalysis
Metal complexes containing thiolate ligands are known to be effective catalysts in a variety of organic transformations. The electronic properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[11] The electron-rich nature of the thiolate ligand can enhance the oxidative addition step in the catalytic cycle.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are known to be excellent catalysts for the hydrogenation of ketones, aldehydes, and olefins.[12][13][14] The steric and electronic properties of the this compound ligand can influence the efficiency and selectivity of these reactions.
-
Oxidation Reactions: Transition metal complexes can catalyze the oxidation of various substrates. For instance, copper complexes have been investigated for the oxidation of phenols.[15]
Illustrative Catalytic Protocol: Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction using a hypothetical palladium(II)-4-phenoxythiophenol complex as a pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II)-4-phenoxythiophenol complex (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), and the palladium catalyst (0.1-1 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
PART 4: Applications in Drug Development
The unique structural features of this compound, combined with the diverse reactivity of transition metals, make its complexes promising candidates for drug development. Metal-based drugs can offer novel mechanisms of action compared to purely organic compounds.[16][17][18]
Potential Therapeutic Areas:
-
Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and gold, have shown significant anticancer activity.[17][19][20] The mechanism of action can involve DNA binding, inhibition of enzymes like thioredoxin reductase, or the generation of reactive oxygen species (ROS).[1] The lipophilicity of the phenoxy group in the this compound ligand could enhance cellular uptake.
-
Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes have shown promise in this area, with their activity often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[3][4][21]
-
Anti-inflammatory Agents: Some metal complexes have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or the scavenging of reactive oxygen species.
Diagram: Potential Biological Mechanisms
Caption: Plausible mechanisms of action for this compound metal complexes in a biological context.
Conclusion and Future Outlook
This compound is a ligand with significant untapped potential in the synthesis of novel metal complexes. Its unique electronic and steric properties, coupled with the ability for systematic modification, make it an attractive building block for the development of new catalysts and therapeutic agents. While direct research on this compound complexes is still emerging, the extensive literature on related thiolate and phenoxide ligands provides a strong foundation for future investigations.
Future research should focus on the systematic synthesis and characterization of a broader range of this compound metal complexes, including those with various transition metals and substituted phenoxy groups. Detailed mechanistic studies of their catalytic activity and a thorough evaluation of their biological properties will be crucial in unlocking the full potential of this versatile ligand. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its applications in catalysis and drug discovery.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff-beta.najah.edu [staff-beta.najah.edu]
- 8. Spectroscopic and Reactivity Comparisons of a Pair of bTAML Complexes with FeV=O and FeIV=O Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes [file.scirp.org]
- 10. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for the oxidation of 4-Phenoxythiophenol
An Application Note and Protocol for the Controlled Oxidation of 4-Phenoxythiophenol to 4,4'-diphenoxydiphenyl disulfide
Abstract
This document provides a detailed experimental protocol for the selective oxidation of this compound to its corresponding disulfide, 4,4'-diphenoxydiphenyl disulfide. Disulfide bonds are pivotal structural motifs in pharmaceuticals, materials science, and biological systems, making their efficient synthesis a critical process for researchers.[1] This guide is designed for chemistry researchers and drug development professionals, offering a robust, step-by-step procedure grounded in established chemical principles. We will detail a widely-used and environmentally conscious method employing hydrogen peroxide as the oxidant. The protocol covers reagent preparation, safety precautions, the reaction procedure, monitoring, product isolation, and characterization techniques, ensuring reproducibility and high yield.
Introduction and Scientific Rationale
The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry.[2] Thiophenols, including this compound, are readily oxidized under mild conditions.[3][4] The resulting disulfide, 4,4'-diphenoxydiphenyl disulfide, serves as a stable building block for more complex molecular architectures. While various oxidizing agents can accomplish this conversion, many involve heavy metals or halogenated waste.[1] This protocol focuses on the use of 30% aqueous hydrogen peroxide (H₂O₂), an inexpensive and environmentally benign oxidant whose primary byproduct is water.[5]
The reaction proceeds via the oxidative coupling of two thiol molecules. Under the conditions described, the reaction is highly selective for disulfide formation, minimizing the risk of over-oxidation to sulfoxides or sulfonic acids, which can occur with more aggressive oxidants.[2]
Reaction Mechanism Overview
The overall transformation is a redox reaction where the sulfur atom of the thiol is oxidized.[6]
2 Ph-O-C₆H₄-SH + H₂O₂ → Ph-O-C₆H₄-S-S-C₆H₄-O-Ph + 2 H₂O
The process involves the formation of a sulfenic acid intermediate which then reacts with a second thiol molecule to yield the disulfide. The reaction is often facilitated by the formation of the thiolate anion (RS⁻), which is a more potent nucleophile than the neutral thiol (RSH).[3][7]
Safety Precautions and Hazard Management
Trustworthiness in science begins with safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
This compound: Harmful if swallowed and causes skin and eye irritation.[8][9] Avoid inhalation of dust.
-
Thiophenols (General): Known for their strong, disagreeable odor.[4][10] Proper ventilation is essential.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with combustible materials.
-
Solvents (e.g., Ethanol, Methanol): Flammable liquids. Keep away from ignition sources.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[8][10][11] An eyewash station and safety shower should be readily accessible.[10]
Materials and Equipment
Reagents
-
This compound (CAS: 13294-24-9)
-
Hydrogen Peroxide (30% w/w in H₂O)
-
Ethanol (200 proof, anhydrous) or Methanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for TLC (e.g., Hexanes, Ethyl Acetate)
-
Solvents for Recrystallization (e.g., Ethanol)
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Addition funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR Spectrometer, IR Spectrometer (for characterization)
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Experimental workflow for the oxidation of this compound.
Detailed Step-by-Step Protocol
This protocol is based on a typical laboratory scale of 5-10 mmol.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, ~5 mmol).
-
Add ethanol (25 mL) to dissolve the solid. Stir until a clear solution is formed.
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
Oxidation
-
Measure the required volume of 30% H₂O₂. A slight excess (1.1 equivalents of H₂O₂) is recommended. For 5 mmol of thiol, this corresponds to approximately 0.2 mL.
-
Using a pipette or addition funnel, add the 30% H₂O₂ dropwise to the cold, stirring solution over 10-15 minutes. Causality: A slow addition rate is crucial to control the reaction temperature and prevent potential over-oxidation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. The product, 4,4'-diphenoxydiphenyl disulfide, is often sparingly soluble and may begin to precipitate as a white solid.[5]
Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Spot three lanes: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
The reaction is complete when the starting material spot (visualized under UV light) has been completely consumed. The product will appear as a new spot with a lower Rf value.
Work-up and Purification
-
Once the reaction is complete, add deionized water (25 mL) to the flask to precipitate the product fully and quench any remaining H₂O₂.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of deionized water (2 x 20 mL) followed by a small portion of cold ethanol (10 mL) to remove soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Product Characterization and Expected Results
The identity and purity of the final product, 4,4'-diphenoxydiphenyl disulfide, should be confirmed through standard analytical techniques.
Data Summary Table
| Parameter | Expected Result | Technique |
| Physical Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 85-95% | Gravimetric Analysis |
| Melting Point | ~114-116 °C | Melting Point Apparatus |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons (~6.9-7.5 ppm) | NMR Spectroscopy |
| IR (KBr) | Absence of S-H stretch (~2550 cm⁻¹) | IR Spectroscopy |
| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.4-0.5 (Product); Rf ≈ 0.6-0.7 (Starting Material) | TLC |
Note: Exact spectral data and Rf values may vary slightly based on instrumentation and specific conditions. Running a spectrum of the starting material for comparison is best practice.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (SM remains) | Insufficient oxidant or reaction time. | Add a small additional amount of H₂O₂ (0.1 eq) and stir for another hour. Ensure adequate stirring. |
| Low Yield | Product lost during work-up or recrystallization. | Use minimal hot solvent for recrystallization. Ensure complete precipitation before filtering. |
| Oily Product / Fails to Crystallize | Presence of impurities or over-oxidation byproducts. | Purify by column chromatography on silica gel. Ensure the reaction temperature was controlled during H₂O₂ addition. |
| Yellowish Product Color | Trace impurities. | A second recrystallization or treatment with activated charcoal during recrystallization may be necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the oxidation of this compound. By following these steps, researchers can achieve a high yield of the desired 4,4'-diphenoxydiphenyl disulfide with high purity. The use of hydrogen peroxide as an oxidant aligns with principles of green chemistry, offering an effective and environmentally responsible synthetic method. The emphasis on safety, causality, and thorough characterization ensures the trustworthiness and reproducibility of the experimental results.
References
- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05143G [pubs.rsc.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Phenoxythiophenol as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 4-Phenoxythiophenol in Organic Electronics
The field of organic electronics, which leverages the unique properties of carbon-based materials, has witnessed exponential growth, paving the way for innovations in flexible displays, wearable sensors, and low-cost solar energy harvesting.[1] At the heart of this revolution lies the molecular design of organic semiconductors. The strategic selection of molecular building blocks is paramount in tuning the electronic and physical properties of these materials to achieve desired device performance. Among the vast library of available synthons, this compound emerges as a particularly compelling and versatile building block.
This technical guide provides an in-depth exploration of this compound, detailing its intrinsic properties and its application in the synthesis of advanced materials for organic electronics. We will delve into detailed protocols for the preparation of both polymeric and small molecule systems derived from this unique scaffold. The underlying rationale for experimental choices will be elucidated, providing researchers with the foundational knowledge to not only replicate these procedures but also to innovate upon them.
The structure of this compound, featuring a nucleophilic thiol group and a phenoxy substituent on a thiophene ring, offers a unique combination of functionalities. The thiol group serves as a prime handle for polymerization or for anchoring the molecule to surfaces, while the phenoxy group can be readily modified to fine-tune solubility, molecular packing, and electronic energy levels. This dual functionality makes it an attractive candidate for a variety of applications, including:
-
Organic Field-Effect Transistors (OFETs): As a component of the active semiconductor layer, enabling efficient charge transport.
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, emitting materials, or charge-transporting layers.
-
Organic Solar Cells (OSCs), including Perovskite Solar Cells (PSCs): As a constituent of donor polymers or as a hole-transporting material (HTM) facilitating efficient charge extraction.[2]
This guide is structured to provide both a conceptual understanding and practical, actionable protocols for researchers venturing into the use of this compound.
PART 1: Synthesis and Characterization of Poly(this compound)
The polymerization of this compound can be achieved through several methods, with oxidative coupling polymerization being a direct and efficient route. This method utilizes an oxidizing agent to induce the formation of radical cations from the monomer, which then couple to form the polymer chain.
Protocol 1: Oxidative Coupling Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as the oxidant.[1]
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (CHCl₃) or chlorobenzene (solvent)
-
Methanol (for precipitation)
-
Hydrazine hydrate or ammonia solution (for de-doping)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Solution Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate dry Schlenk flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter and typically ranges from 2 to 4 equivalents. A higher oxidant ratio can lead to higher molecular weights but may also increase defects.
-
Polymerization: Slowly add the FeCl₃ solution dropwise to the vigorously stirring monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a set time, typically 2 to 24 hours. The reaction time influences the polymer's molecular weight and yield.
-
Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. The polymer will be in its doped (oxidized) state and will likely be dark in color.
-
Filtration and De-doping: Collect the precipitated polymer by filtration. To obtain the neutral polymer, wash the precipitate with a solution of hydrazine hydrate or ammonia in methanol. This de-doping step will typically result in a color change.
-
Purification: Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove any remaining monomer, oligomers, and catalyst residues. The final polymer can then be extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Thiol groups and the resulting polymer are susceptible to oxidation by atmospheric oxygen, which can lead to unwanted side reactions and defects in the polymer chain.
-
Anhydrous Conditions: Water can react with the oxidant and interfere with the polymerization process.
-
Slow Addition of Oxidant: This helps to control the polymerization rate and can lead to polymers with a more regular structure and higher molecular weight.
-
De-doping: The as-synthesized polymer is in a conductive, doped state. De-doping is necessary to obtain the neutral, semiconducting form for most electronic applications and for accurate characterization of its intrinsic properties.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the polymer will show broad signals corresponding to the aromatic protons of the thiophene and phenoxy groups. The broadening of the peaks is characteristic of polymeric materials.[3][4] The disappearance of the thiol proton signal (if observable in the monomer) confirms polymerization.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the polymer.
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum of a dilute solution of poly(this compound) in a suitable solvent (e.g., chloroform) will reveal the π-π* transition of the conjugated polymer backbone.[5][6] The absorption maximum (λ_max) provides an indication of the effective conjugation length. The onset of the absorption edge can be used to estimate the optical bandgap (E_g^opt) of the polymer using the equation: E_g^opt = 1240 / λ_onset (nm).
Cyclic Voltammetry (CV):
-
Cyclic voltammetry is a powerful technique to determine the electrochemical properties of the polymer, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7][8] A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon or platinum) and cycled in an electrolyte solution. The onset of the first oxidation potential (E_ox^onset) and the first reduction potential (E_red^onset) can be used to estimate the HOMO and LUMO levels, respectively, using the following empirical formulas (referenced against the Fc/Fc⁺ couple):
-
E_HOMO = -[E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red^onset - E_1/2(Fc/Fc⁺) + 4.8] eV
-
Expected Properties of Poly(this compound):
| Property | Expected Value/Characteristic | Significance for Organic Electronics |
| Solubility | Soluble in common organic solvents (chloroform, chlorobenzene, THF) | Enables solution-based processing for device fabrication. |
| Optical Bandgap (E_g^opt) | ~2.0 - 2.5 eV | Determines the wavelength of light the material absorbs and emits. |
| HOMO Level | ~ -5.0 to -5.5 eV | Influences hole injection/extraction efficiency and air stability. |
| LUMO Level | ~ -2.5 to -3.0 eV | Influences electron injection/extraction efficiency. |
| Thermal Stability | Stable up to 250-300 °C | Important for device lifetime and operational stability.[9][10] |
PART 2: Application in Organic Field-Effect Transistors (OFETs)
Poly(this compound) is a promising candidate for the active layer in p-type OFETs due to its expected good charge transport properties, inherited from the polythiophene backbone.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Bottom-Contact (BGBC) OFET
This protocol outlines the fabrication of a simple BGBC OFET using solution-processing techniques.[11]
Materials:
-
Poly(this compound) solution in chloroform (e.g., 5-10 mg/mL)
-
Pre-patterned Si/SiO₂ substrates with gold source and drain electrodes
-
Trichloro(octadecyl)silane (OTS) or hexamethyldisilazane (HMDS) for surface treatment
-
Toluene, acetone, isopropanol for cleaning
-
Spin coater
-
Hotplate
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone, then isopropanol, for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS or HMDS to improve the interface with the organic semiconductor. This is typically done by vapor deposition or by immersing the substrate in a dilute solution of the SAM-forming molecule. This treatment makes the surface more hydrophobic, which promotes better film formation and can improve device performance.
-
Semiconductor Deposition: Spin-coat the poly(this compound) solution onto the treated substrate. The spin speed and solution concentration will determine the film thickness. A typical thickness for the active layer is 30-100 nm.
-
Annealing: Anneal the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 80-120 °C) for a set time (e.g., 10-30 minutes). Annealing can improve the film's morphology and crystallinity, leading to better charge transport.[12]
-
Characterization: Transfer the device to a probe station for electrical characterization. Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
Data Analysis:
-
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: I_DS = (W / 2L) * C_i * μ * (V_GS - V_T)² where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_T is the threshold voltage.
Workflow for OFET Fabrication and Characterization:
Caption: Workflow for the fabrication and characterization of a solution-processed OFET.
PART 3: Application in Organic Solar Cells (OSCs)
The tunable electronic properties of this compound derivatives make them suitable for use as donor materials in bulk heterojunction (BHJ) OSCs or as hole-transporting layers (HTLs) in perovskite solar cells (PSCs).
Protocol 3: Fabrication of a Conventional BHJ Organic Solar Cell
This protocol describes the fabrication of a BHJ solar cell with poly(this compound) as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Materials:
-
Poly(this compound)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Calcium (Ca) or Aluminum (Al) for the cathode
-
Chlorobenzene or dichlorobenzene (solvent)
-
Solar simulator
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes. This layer facilitates hole extraction from the active layer to the anode.
-
Active Layer Deposition: Prepare a blend solution of poly(this compound) and PC₇₁BM in chlorobenzene. The weight ratio of donor to acceptor is a critical parameter and typically ranges from 1:1 to 1:2. Spin-coat the blend solution on top of the PEDOT:PSS layer. The film thickness is typically around 100 nm.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Ca (or another low work function metal) followed by a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM1.5G illumination (100 mW/cm²).
Device Architecture and Energy Level Diagram:
Caption: Conventional BHJ OSC architecture and a representative energy level diagram.
PART 4: Synthesis of Small Molecules for OLEDs
This compound can be used to synthesize small molecules for OLED applications, particularly as host materials or hole-transporting materials. Suzuki and Stille coupling reactions are powerful tools for this purpose.
Protocol 4: Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol describes a general strategy for synthesizing a bipolar host material by coupling an electron-donating 4-phenoxythiophenyl boronic ester with an electron-accepting dibromo-aromatic compound.
Materials:
-
This compound
-
Pinacolborane
-
A suitable dibromo-electron-accepting aromatic compound (e.g., a dibrominated benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Toluene and water (solvents)
-
Standard organic synthesis glassware
Procedure:
-
Synthesis of 4-Phenoxythiophenyl Boronic Ester: React this compound with a suitable halogenating agent (e.g., NBS) to introduce a bromine atom at the 2-position of the thiophene ring. Then, perform a Miyaura borylation reaction with pinacolborane in the presence of a palladium catalyst to obtain the boronic ester.
-
Suzuki Coupling: In a Schlenk flask, combine the 4-phenoxythiophenyl boronic ester, the dibromo-electron-accepting compound, the palladium catalyst, and the base in a mixture of toluene and water. The typical molar ratio is 2.2 equivalents of the boronic ester to 1 equivalent of the dibromo compound.
-
Reaction and Work-up: Degas the reaction mixture and heat it under reflux for 24-48 hours. After cooling, perform a standard aqueous work-up, extracting the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bipolar small molecule.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Reaction Scheme:
Caption: General scheme for the synthesis of a bipolar small molecule via Suzuki coupling.
Conclusion and Future Outlook
This compound stands out as a highly promising and versatile building block for the design and synthesis of novel organic electronic materials. Its unique combination of a reactive thiol group and a tunable phenoxy substituent provides a powerful platform for creating a diverse range of polymers and small molecules with tailored properties. The protocols detailed in this guide offer a solid foundation for researchers to explore the potential of this building block in high-performance OFETs, OSCs, and OLEDs.
Future research directions could focus on:
-
Functionalization of the Phenoxy Group: Introducing different substituents on the phenoxy ring to systematically tune the electronic properties, solubility, and morphology of the resulting materials.
-
Development of Novel Polymerization Techniques: Exploring alternative polymerization methods, such as direct arylation polymerization (DArP), to create well-defined polymers with high molecular weights.
-
Synthesis of Advanced Small Molecules: Designing and synthesizing more complex small molecules based on the this compound core for specific applications, such as thermally activated delayed fluorescence (TADF) emitters for OLEDs.
-
Device Optimization: Fine-tuning device architectures and processing conditions to maximize the performance of materials derived from this compound.
The continued exploration of this compound and its derivatives will undoubtedly contribute to the advancement of organic electronics, bringing us closer to a future of flexible, lightweight, and cost-effective electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ossila.com [ossila.com]
- 12. ddd.uab.cat [ddd.uab.cat]
Application Notes and Protocols for the Functionalization of the Thiol Group of 4-Phenoxythiophenol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of the thiol group of 4-phenoxythiophenol. This document outlines several key functionalization strategies, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies described herein are foundational for the synthesis of novel derivatives with potential applications in medicinal chemistry, materials science, and chemical biology.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a thiol (-SH) group and a phenoxy ether linkage. The nucleophilicity and redox activity of the thiol group make it a prime target for a variety of chemical transformations. Functionalization of this thiol moiety allows for the introduction of diverse chemical entities, enabling the modulation of the molecule's physicochemical properties and biological activity. This guide will focus on four principal methods for the derivatization of the thiol group: S-alkylation, S-arylation, oxidation to disulfides, and Michael addition.
S-Alkylation: Formation of Thioethers
S-alkylation is a robust and widely employed method for the formation of a carbon-sulfur bond, resulting in the synthesis of thioethers.[1] This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion, generated by deprotonation of the thiol, attacks an alkyl halide.[2]
Causality of Experimental Choices: The choice of base is critical to efficiently deprotonate the thiophenol without promoting side reactions. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred to minimize C-alkylation.[3] The solvent choice, typically a polar aprotic solvent like dimethylformamide (DMF) or acetone, facilitates the SN2 reaction by solvating the cation of the base and leaving the thiolate anion highly reactive.[3] Running the reaction under an inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide.[3]
Experimental Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
Protocol 1: Synthesis of 4-Phenoxyphenyl Benzyl Thioether
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the thiophenol in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary: S-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | >90% |
| Ethyl Iodide | Cs₂CO₃ | Acetonitrile | Room Temp. | >95% |
| Propargyl Bromide | NaH | THF | 0 °C to RT | >85% |
S-Arylation: Formation of Diaryl Sulfides
S-arylation involves the formation of a bond between the sulfur atom of the thiol and an aromatic ring, yielding a diaryl sulfide. Traditional methods often require harsh conditions, but modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, provide milder and more efficient routes.[4]
Causality of Experimental Choices: Copper- or palladium-catalyzed reactions are commonly used for S-arylation. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like disulfide formation.[4][5] For instance, in a copper-catalyzed Ullmann-type reaction, a ligand such as 1,10-phenanthroline can enhance the catalytic activity of the copper source.[5] The base, often a carbonate or phosphate, is required to generate the thiolate nucleophile. The reaction is typically performed in a high-boiling polar solvent to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.
Experimental Workflow: S-Arylation
Caption: Workflow for the S-arylation of this compound.
Protocol 2: Copper-Catalyzed Synthesis of 4-Phenoxyphenyl Phenyl Sulfide
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Saturated ammonium chloride (NH₄Cl) solution
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq), iodobenzene (1.2 eq), and anhydrous DMSO.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with toluene and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with toluene (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Oxidation to Disulfides
The thiol group of this compound can be readily oxidized to form a disulfide bond, yielding bis(4-phenoxyphenyl) disulfide. This transformation is a common side reaction in many thiol-based functionalizations but can also be the desired outcome.[3] Mild oxidizing agents are typically employed to selectively form the disulfide without over-oxidation to sulfinic or sulfonic acids.
Causality of Experimental Choices: Air oxidation can occur, especially in the presence of a base.[3] For a controlled and efficient conversion, mild oxidants like iodine, hydrogen peroxide, or even air in the presence of a suitable catalyst can be used.[6][7] The reaction is often performed in a solvent that can facilitate the oxidation process. For instance, using a base in an open-to-air flask can drive the formation of the disulfide.
Experimental Workflow: Oxidation to Disulfide
Caption: Workflow for the Oxidation of this compound.
Protocol 3: Synthesis of Bis(4-phenoxyphenyl) Disulfide
Materials:
-
This compound
-
Iodine (I₂)
-
Ethanol
-
Sodium thiosulfate solution (10%)
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a beaker.
-
While stirring, add a solution of iodine (0.5 eq) in ethanol dropwise.
-
A yellow precipitate of the disulfide should form.
-
Continue stirring for 1-2 hours at room temperature.
-
Monitor the disappearance of the thiol by TLC.
-
If necessary, add more iodine solution until the starting material is consumed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted iodine.
-
If the solid is colored with excess iodine, wash with a 10% sodium thiosulfate solution until colorless, followed by water and then cold ethanol.
-
Dry the product under vacuum.
Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The thiolate of this compound is a soft nucleophile and can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes.[8][9] This reaction forms a new carbon-sulfur bond at the β-position of the Michael acceptor.[8]
Causality of Experimental Choices: The Michael addition is typically base-catalyzed to generate the nucleophilic thiolate.[9] A weak base is often sufficient. The reaction is thermodynamically controlled.[10] The choice of solvent can influence the reaction rate and yield. Protic solvents can protonate the intermediate enolate, while aprotic solvents may require a separate proton source during work-up.[9]
Experimental Workflow: Michael Addition
Caption: Workflow for the Michael Addition of this compound.
Protocol 4: Michael Addition to Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
To this solution, add methyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. S-Arylation of thiols with masked o-benzoquinones: synthesis of alkyl aryl/diaryl sulfides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael Addition [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Phenoxythiophenol
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a detailed exploration of synthetic pathways starting from 4-phenoxythiophenol. This versatile building block offers a reactive thiol group and two aromatic rings that can be functionalized to create a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. This document provides not only step-by-step protocols but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the transformations.
Introduction: The Synthetic Potential of this compound
This compound is a valuable starting material in organic synthesis due to its unique structural features. The presence of a nucleophilic thiol group allows for a variety of coupling reactions to form new carbon-sulfur bonds. Furthermore, the diaryl ether linkage provides a stable and often desirable scaffold in pharmacologically active molecules. The aromatic rings themselves are amenable to electrophilic substitution, and the sulfur atom can be oxidized to higher oxidation states, further expanding the accessible chemical space. This guide will detail protocols for C-S coupling, C-N coupling, and oxidation reactions, providing the tools to generate novel diaryl sulfides, N-aryl-4-phenoxybenzenamines, and 4-phenoxyphenyl sulfonyl derivatives.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Part 1: Synthesis of Diaryl Sulfides via C-S Coupling
The formation of a C-S bond to create diaryl sulfides is a fundamental transformation for this compound. Two powerful and widely used methods for this are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.
Ullmann-Type C-S Coupling
The Ullmann condensation is a classic copper-catalyzed reaction that is particularly effective for coupling thiols with aryl halides.[1] Modern modifications have made this reaction more efficient and milder.[2]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings.[3] The use of a ligand, such as N,N-dimethylglycine, can accelerate the reaction and allow for lower reaction temperatures.[2]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the thiophenol, forming the more nucleophilic thiolate.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction.
Protocol 1: Ullmann C-S Coupling of this compound with 4-Iodotoluene
-
To an oven-dried Schlenk tube, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.0 equiv.) and 4-iodotoluene (1.2 equiv.).
-
Add anhydrous DMF as the solvent.
-
Stir the reaction mixture at 90-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| 4-Iodotoluene | 1.2 | Coupling partner |
| CuI | 0.05 | Catalyst |
| N,N-Dimethylglycine | 0.10 | Ligand |
| Cs₂CO₃ | 2.0 | Base |
| DMF | - | Solvent |
Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig amination has been extended to C-S bond formation and offers a highly versatile and efficient palladium-catalyzed method for the synthesis of diaryl sulfides.[4] This reaction is known for its broad substrate scope and functional group tolerance.[3]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand like Xantphos or RuPhos.[5] The ligand is crucial for facilitating the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed.
-
Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.
Protocol 2: Buchwald-Hartwig C-S Coupling of this compound with 4-Chlorobenzonitrile
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and 4-chlorobenzonitrile (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product by flash chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| 4-Chlorobenzonitrile | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 0.025 | Catalyst precursor |
| Xantphos | 0.05 | Ligand |
| NaOtBu | 1.5 | Base |
| Toluene | - | Solvent |
Part 2: Synthesis of N-Aryl-4-phenoxybenzenamines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl amines.[7] By first converting this compound to an amino-analogue, a wide variety of N-aryl-4-phenoxybenzenamines can be synthesized.
Diagram: Two-Step Synthesis of N-Aryl-4-phenoxybenzenamines
Caption: Workflow for C-N bond formation.
Protocol 3: Buchwald-Hartwig Amination of 4-Aminophenoxybenzene with 4-Bromotoluene
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill with argon.
-
Add 4-aminophenoxybenzene (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and anhydrous toluene.
-
Stir the mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired N-aryl-4-phenoxybenzenamine.[5]
| Reactant/Reagent | Molar Equiv. | Purpose |
| 4-Aminophenoxybenzene | 1.0 | Starting material |
| 4-Bromotoluene | 1.2 | Coupling partner |
| Pd(OAc)₂ | 0.02 | Catalyst precursor |
| RuPhos | 0.04 | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene | - | Solvent |
Part 3: Oxidation of the Thiol Group
The sulfur atom in this compound and its derivatives can be selectively oxidized to form sulfoxides and sulfones, which are important functional groups in many bioactive molecules.
Selective Oxidation to Sulfoxides
Controlled oxidation is key to selectively forming the sulfoxide without over-oxidation to the sulfone. Hydrogen peroxide in acetic acid is a "green" and effective system for this transformation.[8]
Protocol 4: Synthesis of 4-Phenoxyphenyl Phenyl Sulfoxide
-
Dissolve the starting diaryl sulfide (1.0 equiv.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (1.1 equiv.) at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the sulfoxide.[8]
Oxidation to Sulfones
For the complete oxidation to the sulfone, a slight excess of the oxidizing agent and longer reaction times or elevated temperatures may be required.[9]
Protocol 5: Synthesis of 4-Phenoxyphenyl Phenyl Sulfone
-
Dissolve the starting diaryl sulfide (1.0 equiv.) in a suitable solvent such as ethyl acetate.
-
Add a solution of Oxone® (2.2 equiv.) in water.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the sulfone.[10]
Part 4: Synthesis of 4-Phenoxybenzenesulfonyl Chloride
4-Phenoxybenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.[11] It can be prepared from this compound via oxidation to the sulfonic acid followed by chlorination. A more direct method involves the oxidative chlorination of the thiophenol.
Protocol 6: Synthesis of 4-Phenoxybenzenesulfonyl Chloride
-
In a three-necked flask equipped with a gas inlet tube and a stirrer, suspend this compound (1.0 equiv.) in a mixture of glacial acetic acid and water.
-
Cool the mixture in an ice bath and bubble chlorine gas through the suspension with vigorous stirring.
-
Continue the chlorination until the reaction is complete (the disappearance of the starting material can be monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-phenoxybenzenesulfonyl chloride.[12]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for C-S coupling, C-N coupling, and oxidation provide a solid foundation for researchers to explore the chemical space around this scaffold. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and selectivity. By understanding the underlying principles of these transformations, scientists can adapt and optimize these methods for the synthesis of their specific target molecules.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. yccskarad.com [yccskarad.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: 4-Phenoxythiophenol in the Development of Corrosion Inhibitors
Introduction: The Strategic Advantage of 4-Phenoxythiophenol Derivatives in Corrosion Science
Corrosion poses a significant economic and safety challenge across numerous industries. The development of effective corrosion inhibitors is paramount to mitigating this pervasive issue. Organic corrosion inhibitors, particularly those containing sulfur and aromatic moieties, have demonstrated considerable efficacy. This guide focuses on this compound as a key precursor in the design of advanced corrosion inhibitors. Its unique molecular architecture, featuring a reactive thiol group and an electron-rich phenoxy group, provides a versatile platform for creating highly effective and durable protective films on metal surfaces.
This compound derivatives leverage the strong affinity of sulfur for metal surfaces, forming a robust primary anchor. The phenoxy group, with its extensive π-electron system, contributes to the formation of a dense, hydrophobic barrier through intermolecular interactions. This dual-functionality makes this compound an attractive starting point for developing inhibitors with tunable properties, such as enhanced solubility and thermal stability, to meet the demands of diverse and aggressive corrosive environments.
Mechanism of Action: A Synergistic Approach to Surface Protection
The corrosion inhibition mechanism of this compound-based inhibitors is a multi-step process involving both chemical and physical adsorption, leading to the formation of a resilient protective layer on the metal surface.
-
Chemisorption and Anchoring: The sulfur atom in the thiol group of this compound possesses lone electron pairs that readily form a coordinate covalent bond with the vacant d-orbitals of metal atoms, such as iron in mild steel.[1][2] This strong chemical bond serves as the primary anchoring point for the inhibitor molecule on the metal surface.
-
Self-Assembly and Film Formation: Once anchored, the aromatic rings of the phenoxy groups on adjacent inhibitor molecules interact through π-π stacking and van der Waals forces. This promotes the self-assembly of a compact and ordered molecular film on the metal surface.
-
Hydrophobic Barrier Formation: The outwardly oriented phenoxy groups create a non-polar, hydrophobic surface that effectively repels water and corrosive ions like chloride from the metal surface, thereby preventing the electrochemical reactions responsible for corrosion.[3]
-
Electronic Shielding: The electron-donating nature of the phenoxy group increases the electron density on the metal surface, which can lead to passivation and further hinder the corrosion process.
References
Application Notes and Protocols: 4-Phenoxythiophenol in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of the Thioether Linkage in Modern Agrochemical Design
In the landscape of modern agrochemical research, the pursuit of novel molecular scaffolds that offer enhanced efficacy, improved safety profiles, and alternative modes of action is paramount. 4-Phenoxythiophenol, a versatile sulfur-containing aromatic building block, has emerged as a key intermediate in the synthesis of a new generation of crop protection agents. The incorporation of a thioether linkage, as opposed to the more common ether bond found in many established pesticides, can significantly alter a molecule's physicochemical properties. This often leads to favorable changes in lipophilicity, metabolic stability, and target protein interaction, providing a pathway to overcoming resistance to existing agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a novel class of experimental thioether-containing agrochemicals. We will delve into the synthetic rationale, provide a detailed experimental protocol for a representative compound, and present its biological activity data. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of new active ingredients.
Core Concept: Leveraging the this compound Scaffold for Novel Fungicides
The strategic incorporation of the this compound moiety can be particularly advantageous in the design of novel fungicides. The diaryl thioether structure can mimic the binding modes of existing diaryl ether fungicides while presenting a different metabolic profile, potentially circumventing resistance mechanisms developed by fungal pathogens. The sulfur atom can also participate in unique interactions within the target enzyme's active site, leading to enhanced inhibitory activity.
Herein, we will focus on the synthesis and application of a representative experimental fungicide, N-(4-((4-phenoxyphenyl)thio)phenyl)acetamide (PPTA) , a compound designed to explore the potential of the diaryl thioether scaffold.
Experimental Workflow and Rationale
The synthesis of PPTA from this compound is a multi-step process that involves the strategic formation of a carbon-sulfur bond. The following workflow outlines the key stages of this synthesis, with an emphasis on the underlying chemical principles that guide each step.
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 4-Phenoxythiophenol Synthesis
Welcome to the technical support center for the synthesis of 4-Phenoxythiophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several methods, with the most common and scalable being the Newman-Kwart rearrangement and the Ullmann condensation . The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus primarily on the Newman-Kwart rearrangement, a robust method for converting phenols to thiophenols, while also providing insights into the Ullmann approach.
The Newman-Kwart rearrangement involves a three-step sequence:
-
O-Arylation: Formation of an O-aryl dimethylthiocarbamate from 4-phenoxyphenol.
-
Thermal Rearrangement: The key Newman-Kwart rearrangement step where the thiocarbamate undergoes an intramolecular migration from the oxygen to the sulfur atom.
-
Hydrolysis: Conversion of the resulting S-aryl dimethylthiocarbamate to the final this compound product.
Each of these steps presents unique challenges and opportunities for optimization.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the Newman-Kwart rearrangement pathway.
| Problem | Potential Causes | Recommended Solutions & Optimizations |
| Low Yield in O-Aryl Dimethylthiocarbamate Formation (Step 1) | 1. Incomplete deprotonation of 4-phenoxyphenol. 2. Degradation of dimethylthiocarbamoyl chloride. 3. Suboptimal reaction temperature. | 1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions. 2. Reagent Quality: Use freshly opened or properly stored dimethylthiocarbamoyl chloride. It is sensitive to moisture. 3. Temperature Control: Maintain the reaction temperature as specified in the protocol. For NaH, initial cooling is often required. |
| Incomplete Newman-Kwart Rearrangement (Step 2) | 1. Insufficient reaction temperature. 2. Short reaction time. 3. Presence of electron-donating groups on the aryl ring slowing the reaction. | 1. Temperature Optimization: The rearrangement typically requires high temperatures (200-300 °C).[1][2] Consider using a high-boiling solvent like diphenyl ether or conducting the reaction neat under vacuum. Microwave-assisted heating can also be effective in reaching the required temperature quickly and uniformly.[1] 2. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 3. Catalysis: For substrates that are sensitive to high temperatures, consider a palladium-catalyzed[3] or a photoredox-catalyzed Newman-Kwart rearrangement, which can proceed at significantly lower temperatures.[4][5] |
| Formation of Dark, Tarry Byproducts | 1. Decomposition at high temperatures. 2. Oxidation of the thiophenol product. 3. Side reactions catalyzed by impurities. | 1. Temperature Control: Avoid excessive heating. Use a sand bath or a high-temperature heating mantle for uniform heat distribution. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] 3. Solvent Choice: Using a high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) can sometimes stabilize intermediates and reduce side reactions.[1] |
| Low Yield in Hydrolysis Step (Step 3) | 1. Incomplete hydrolysis of the S-aryl thiocarbamate. 2. Degradation of the thiophenol product under harsh basic conditions. 3. Product loss during workup. | 1. Reaction Conditions: Ensure a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is used. The reaction often requires heating. 2. Temperature and Time: Monitor the reaction to avoid prolonged exposure to harsh conditions once the hydrolysis is complete. 3. Aqueous Workup: Carefully acidify the reaction mixture to protonate the thiophenolate. Extract the product promptly with an organic solvent. Multiple extractions may be necessary. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. 2. Distillation: For larger quantities, vacuum distillation can be an effective purification method.[7] 3. Recrystallization: If the product solidifies after chromatography, recrystallization from a suitable solvent (e.g., ethanol/water, heptane/ethyl acetate) can further enhance purity.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the key driving force for the Newman-Kwart rearrangement?
A1: The primary driving force is the thermodynamic stability of the carbon-oxygen double bond (C=O) in the product compared to the carbon-sulfur double bond (C=S) in the starting material.[1] This energetic favorability allows the intramolecular rearrangement to proceed, despite the high activation energy.
Q2: My starting material, 4-phenoxyphenol, is impure. How will this affect the synthesis?
A2: Impurities in the starting material can lead to the formation of byproducts that may be difficult to separate from the desired product. It is highly recommended to purify the 4-phenoxyphenol by recrystallization or column chromatography before starting the synthesis.
Q3: Can I use a different base for the formation of the O-aryl dimethylthiocarbamate?
A3: Yes, other bases can be used. For less acidic phenols, stronger bases like sodium hydride are preferred. For more acidic phenols, weaker bases like potassium carbonate or even tertiary amines in the presence of a catalyst can be effective.[1] The choice of base can influence the reaction rate and yield.
Q4: How can I monitor the progress of the Newman-Kwart rearrangement?
A4: The most common method is Thin Layer Chromatography (TLC). The starting O-aryl thiocarbamate and the product S-aryl thiocarbamate will have different retention factors (Rf values). Develop a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Dimethylthiocarbamoyl chloride is toxic and corrosive. The Newman-Kwart rearrangement is performed at very high temperatures, so appropriate shielding and temperature control are essential. The hydrolysis step generates dimethylamine, which is a flammable and corrosive gas with a strong odor, and should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Newman-Kwart Rearrangement
This three-step protocol outlines the synthesis starting from 4-phenoxyphenol.
Step 1: Synthesis of O-(4-phenoxyphenyl) dimethylthiocarbamate
-
Materials:
-
4-Phenoxyphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylthiocarbamoyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 4-phenoxyphenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude O-(4-phenoxyphenyl) dimethylthiocarbamate, which can be purified by column chromatography or recrystallization.
-
Step 2: Newman-Kwart Rearrangement to S-(4-phenoxyphenyl) dimethylthiocarbamate
-
Materials:
-
O-(4-phenoxyphenyl) dimethylthiocarbamate
-
High-boiling solvent (e.g., diphenyl ether) or perform neat
-
-
Procedure:
-
Place the purified O-(4-phenoxyphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a short-path distillation head and a condenser.
-
Heat the flask in a sand bath or with a heating mantle to 250-280 °C under a gentle stream of nitrogen.
-
Maintain this temperature until the rearrangement is complete, as monitored by TLC (typically several hours).
-
Cool the reaction mixture to room temperature. The crude S-(4-phenoxyphenyl) dimethylthiocarbamate can be used directly in the next step or purified by column chromatography.
-
Step 3: Hydrolysis to this compound
-
Materials:
-
S-(4-phenoxyphenyl) dimethylthiocarbamate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude S-(4-phenoxyphenyl) dimethylthiocarbamate in methanol.
-
Add a solution of sodium hydroxide (5-10 equivalents) in water.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is acidic.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of this compound via Ullmann Condensation (Alternative Route)
This method provides an alternative route starting from 4-bromodiphenyl ether.[9]
-
Materials:
-
4-Bromodiphenyl ether
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur powder
-
Reducing agent (e.g., lithium aluminum hydride or sodium borohydride)
-
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-bromodiphenyl ether in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the mixture and add sulfur powder in portions.
-
Stir the reaction mixture for several hours.
-
Quench the reaction with a reducing agent to convert the disulfide byproduct to the thiophenol.
-
Perform an acidic workup and extract the product with an organic solvent.
-
Purify the crude this compound by column chromatography or vacuum distillation.
-
Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams are provided.
Newman-Kwart Rearrangement Workflow
Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.
Troubleshooting Logic Diagram
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Phenoxythiophenol by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of 4-phenoxythiophenol using column chromatography. The content is structured to address common challenges and provide practical, field-proven solutions, ensuring both scientific accuracy and successful experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My this compound is streaking or "tailing" down the column, leading to poor separation. What's causing this and how can I fix it?
A1: Tailing is a common issue when purifying acidic compounds like phenols and thiols on standard silica gel.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with the weakly acidic thiol (-SH) group of your compound. This strong interaction slows the compound's movement down the column in a non-uniform way, causing the elongated or "tailing" spots that ruin separation.[1][2]
-
Solutions:
-
Solvent Modification: Add a small amount of a weak acid to your eluent to suppress the ionization of the silanol groups and your compound. A common choice is adding 0.5-1% acetic acid to the mobile phase. This ensures your compound remains in a neutral state, minimizing strong interactions with the silica.[3]
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites. One method is to flush the packed column with a solvent system containing 1-3% triethylamine, which acts as a base.[4] After this "deactivation" flush, you can proceed with your intended, neutral solvent system.
-
Change the Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina can be an excellent alternative for purifying compounds that are sensitive to the acidity of silica gel.[1]
-
Q2: I'm experiencing low recovery of my compound. It seems to be getting stuck on the column. Why is this happening?
A2: This issue, known as irreversible adsorption, is an extreme case of the interactions described in Q1. It can also be caused by product degradation on the column.
-
Causality:
-
Strong Adsorption: The interaction between the thiol group and the acidic silica gel is too strong for the eluent to overcome. The compound effectively "bonds" to the stationary phase and does not elute.
-
Oxidation: Thiols (-SH) are susceptible to oxidation, especially when adsorbed onto a high-surface-area material like silica gel in the presence of air. Your this compound can oxidize to form the corresponding disulfide (bis(4-phenoxyphenyl) disulfide). This new, often less polar compound, may either elute at a different position or remain on the column.
-
-
Solutions:
-
Increase Eluent Polarity: First, try a gradient elution, gradually increasing the percentage of the polar solvent (e.g., ethyl acetate in hexanes). This may provide the necessary "push" to elute the strongly adsorbed compound.[4]
-
Use Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic or basic stationary phase is a primary solution for preventing strong adsorption.[1]
-
Work Under Inert Atmosphere: To prevent oxidation, degas your solvents and consider packing and running the column under a nitrogen or argon atmosphere. While more complex, this is the most effective way to protect sensitive compounds.
-
Q3: The separation between my product and an impurity is very poor, even though they look well-separated on my initial TLC plate. What should I do?
A3: A good TLC separation doesn't always translate perfectly to a large-scale column.[1] The dynamics of a thick bed of silica in a column are different from a thin layer on a plate.
-
Causality:
-
Overloading the Column: The most common cause is loading too much crude material onto the column. This saturates the stationary phase at the top of the column, causing bands to broaden significantly and overlap.
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow faster, leading to distorted bands and poor separation.[5]
-
Solvent Choice: The chosen solvent system may not be optimal for the larger scale of the column.
-
-
Solutions:
-
Reduce the Load: A general rule of thumb for a difficult separation is to use a silica-to-crude-material weight ratio of at least 50:1, and potentially up to 100:1.[6]
-
Optimize the Solvent System: Re-screen for a solvent system where your product has a lower Rf value on TLC, typically around 0.2-0.3.[5] A lower Rf indicates stronger interaction with the silica, which often provides more opportunity for separation from nearby impurities.
-
Run a Gradient Elution: Start with a less polar solvent system than your TLC condition (e.g., half the polarity) and gradually increase the polarity. This keeps the bands tight at the top of the column and elongates the separation pathway.[4]
-
Try an Alternative Solvent System: If a standard ethyl acetate/hexanes system fails, consider incorporating a different solvent. For aromatic compounds, replacing hexanes with toluene can sometimes dramatically change the selectivity and improve separation.[1]
-
Troubleshooting Decision Workflow
Here is a visual guide to help you diagnose and solve common column chromatography issues.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for purifying this compound?
A1:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard starting point for flash chromatography.[7] However, given the acidic nature of the thiol, be prepared for the issues described in the troubleshooting section. If problems arise, neutral alumina is the recommended alternative.
-
Solvent System: The ideal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3 .[5]
A good starting point for screening is a mixture of a non-polar solvent and a polar solvent.
Solvent System Class Non-Polar Component Polar Component Recommended Starting Ratios (v/v) Standard Hexanes or Heptane Ethyl Acetate (EtOAc) 9:1, 4:1, 7:3 Alternative Hexanes or Heptane Dichloromethane (DCM) 1:1, 1:2 For Aromatics Toluene Ethyl Acetate (EtOAc) 95:5, 9:1 For Polar Impurities Dichloromethane (DCM) Methanol (MeOH) 98:2, 95:5 Table 1: Recommended solvent systems for TLC screening.
Q2: What are the potential impurities I should be looking for?
A2: Impurities are highly dependent on the synthetic route. However, some common possibilities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 4-phenoxyphenol or other precursors.
-
Diphenyl Disulfide: The most common impurity is often the product of aerobic oxidation of the thiol, bis(4-phenoxyphenyl) disulfide. This compound is typically less polar than the starting thiol.
-
Solvent Residues: Residual high-boiling solvents from the reaction mixture.
-
Byproducts from Side Reactions: These are specific to your synthetic pathway.
Q3: What are the critical safety precautions when handling this compound and its purification?
A3:
-
Chemical Hazards: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Odor and Inhalation: Thiols are notorious for their powerful and unpleasant odors. All handling of the compound and the chromatography fractions should be conducted in a well-ventilated chemical fume hood.[10]
-
Waste Disposal: Thiol-containing waste has a strong stench. It is best practice to quench all liquid and solid waste. Collect the waste in a dedicated container and treat it with an oxidizing agent like household bleach to neutralize the thiol group before sending it for formal waste disposal.[10]
Standard Operating Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
Step 1: Determine the Eluent System via TLC
-
Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.
-
Spot the solution on at least three TLC plates.
-
Run the plates in different solvent systems (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).
-
Visualize the plates under UV light.
-
Select the solvent system that places your target compound at an Rf ≈ 0.3 and shows the best separation from impurities.
Step 2: Prepare and Pack the Column
Caption: Workflow for preparing and packing the chromatography column.
-
Select Column Size: For 1g of crude material, use a column that can hold approximately 40-50g of silica gel (a 40:1 ratio).[6]
-
Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a ~1 cm layer of sand.
-
Add the dry silica gel (e.g., 40 g).
-
Gently tap the column to settle the silica.
-
Carefully add your chosen non-polar solvent (e.g., hexanes) and use gentle air pressure to push the solvent through the column until the silica is fully wetted and packed. Do not let the solvent level drop below the top of the silica.[5][11]
-
Add another ~1 cm layer of sand on top of the packed silica bed.
-
Step 3: Load the Sample
-
Dissolve your crude material (~1 g) in the minimum amount of a suitable solvent (dichloromethane is often a good choice).
-
To this solution, add ~2 g of silica gel and evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add your sample-impregnated silica powder to the top of the packed column.
-
Gently cover the sample layer with a final thin layer of sand.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with your starting eluent.
-
Apply gentle air pressure to achieve a steady flow rate (a good target is a drop rate of 1-2 drops per second).
-
Begin collecting fractions immediately in an ordered rack of test tubes. The size of the fractions depends on the column size (e.g., 10-15 mL per fraction for a 40g column).
-
Monitor the elution process by spotting fractions onto TLC plates to track the emergence of your compound.
Step 5: Isolate the Product
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical methods such as NMR or HPLC.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. labcluster.com [labcluster.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
troubleshooting common side reactions in 4-Phenoxythiophenol synthesis
Welcome to the technical support center for the synthesis of 4-phenoxythiophenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound, and what are its primary challenges?
A1: A robust and widely adopted method for synthesizing this compound (3) is a two-step process starting from the readily available 4-phenoxyphenol (1). This process involves the formation of an O-aryl thiocarbamate (2), followed by a thermal Newman-Kwart rearrangement.[1][2] The key challenge in this synthesis is the high temperature (typically 200-300 °C) required for the rearrangement, which can lead to thermal decomposition and other side reactions.[2][3] Subsequent hydrolysis of the S-aryl thiocarbamate is then required to yield the final thiophenol.
Q2: My reaction mixture is turning cloudy/precipitating a white solid, and TLC analysis shows a new, less polar spot. What is likely happening?
A2: This is a classic sign of disulfide formation. The thiol group (-SH) in your product, this compound, is susceptible to oxidation, especially in the presence of air (oxygen). This oxidation dimerizes the thiophenol to form 4,4'-bis(phenoxy)diphenyl disulfide. This disulfide is often a less soluble, crystalline solid, leading to the observed precipitation. This is a very common side reaction in reactions involving thiols.[4]
Q3: During the acidic workup of my reaction, I'm seeing a significant loss of my desired product and the formation of phenol. What is causing this?
A3: You are likely observing acid-catalyzed cleavage of the diphenyl ether bond in your product.[5][6] While generally stable, this C-O bond can be broken under harsh acidic conditions (e.g., concentrated HBr or HI) and elevated temperatures.[7][8] The protonation of the ether oxygen makes it a good leaving group, susceptible to nucleophilic attack, resulting in the formation of phenol and other byproducts.[9]
Q4: The Newman-Kwart rearrangement step is giving me a low yield and a complex mixture of byproducts. How can I optimize this?
A4: The high temperatures required for the traditional Newman-Kwart rearrangement are often the source of low yields and byproduct formation.[10] The reaction is unimolecular and proceeds through a four-membered cyclic transition state.[2] To mitigate decomposition, consider the following:
-
Solvent Choice: High-boiling, polar solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can help to stabilize the zwitterionic intermediate and allow for more controlled heating.[1]
-
Catalysis: Recent advancements have shown that palladium or photoredox catalysts can facilitate the rearrangement under much milder conditions (ambient temperature to 100 °C), significantly reducing thermal decomposition.[3][11]
-
Purity of Starting Material: Ensure your O-aryl thiocarbamate intermediate is pure, as trace impurities can catalyze side reactions at high temperatures.[1]
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into troubleshooting specific side reactions.
Issue 1: Oxidation to Disulfide
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
Formation of a white or off-white precipitate.
-
Reduced yield of the desired thiophenol.
-
Mass spectrometry data shows a peak corresponding to the dimer (~402.5 g/mol for C₂₄H₁₈O₂S₂).
Causality: The thiol group is readily oxidized to a disulfide bond in the presence of an oxidant, most commonly atmospheric oxygen. This process can be catalyzed by trace metal ions.[12] The reaction proceeds via a thiolate anion, which is more susceptible to oxidation.
Solutions:
| Strategy | Mechanism of Action | Key Implementation Details |
| Inert Atmosphere | Prevents exposure to atmospheric oxygen, the primary oxidant.[4] | Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction and workup. |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium.[12] | Sparge solvents with an inert gas for 15-30 minutes prior to use. |
| Control of pH | Minimizes the concentration of the highly reactive thiolate anion. | Keep the pH in the range of 6.5-7.5 during workup and purification to reduce the rate of oxidation.[12] |
| Addition of Reducing Agents | Reverses the formation of the disulfide back to the thiol.[4] | If disulfide formation is significant, the crude product can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before final purification.[13] |
| Use of Chelating Agents | Sequesters catalytic metal ions that can promote oxidation.[12] | Add ethylenediaminetetraacetic acid (EDTA) (1-5 mM) to aqueous solutions during workup. |
Issue 2: Ether Cleavage
Symptoms:
-
Presence of phenol in the crude product, detectable by TLC and NMR.
-
Lower than expected yield of this compound.
-
Potentially complex mixture if the other fragment of the molecule undergoes further reactions.
Causality: The ether linkage is susceptible to cleavage by strong acids, particularly at elevated temperatures.[7] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon.[8][9] Diphenyl ethers are relatively robust, but forcing acidic conditions should be avoided.[7]
Solutions:
| Strategy | Mechanism of Action | Key Implementation Details |
| Mild Acidic Wash | Neutralizes any basic reagents without providing conditions harsh enough for ether cleavage. | Use dilute (e.g., 1M) HCl or a saturated aqueous solution of NH₄Cl for the workup instead of concentrated acids. |
| Temperature Control | Reduces the rate of the ether cleavage reaction. | Perform all acidic washes at low temperatures (e.g., 0-5 °C). |
| Avoid Protic Acids in Chromatography | Prevents on-column degradation of the product. | If using silica gel chromatography, which is inherently acidic, consider neutralizing it by pre-treating with a triethylamine/hexane solution or use alumina. |
Visualizing the Chemistry
To better understand the relationships between the desired reaction and common side reactions, refer to the diagrams below.
Caption: Main synthetic pathway to this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting decision workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(4-phenoxyphenyl) dimethylthiocarbamate
-
To a stirred solution of 4-phenoxyphenol (1.0 eq) in acetone at room temperature, add potassium carbonate (1.5 eq).
-
Stir the mixture for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Place the O-(4-phenoxyphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the solid in a sand bath or heating mantle to 250-280 °C. The solid will melt and the rearrangement will proceed.
-
Monitor the reaction by taking small aliquots and analyzing by TLC or ¹H NMR. The rearrangement is typically complete within 1-3 hours.
-
Cool the reaction to room temperature. The crude S-aryl thiocarbamate will solidify upon cooling.
Step 3: Hydrolysis to this compound
-
To the crude S-(4-phenoxyphenyl) dimethylcarbamothioate, add a solution of potassium hydroxide (5.0 eq) in methanol/water (4:1).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture carefully with 2M HCl at 0 °C to a pH of ~5-6.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Workup to Cleave Disulfide Byproduct
-
After the initial workup of your synthesis, dissolve the crude product in a suitable solvent such as THF or methanol.
-
Add dithiothreitol (DTT) (0.1 - 0.2 eq relative to the theoretical yield of the disulfide) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (a few drops), to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the disulfide spot by TLC.
-
Once the reduction is complete, proceed with the standard aqueous workup and extraction to remove the DTT and its oxidized form.
-
Purify the product as planned (distillation or chromatography).
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. jackwestin.com [jackwestin.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digital.csic.es [digital.csic.es]
Technical Support Center: Optimizing C-S Coupling Reactions with 4-Phenoxythiophenol
Welcome to the technical support hub for optimizing cross-coupling reactions with 4-phenoxythiophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block for the synthesis of diaryl thioethers. We will delve into the mechanistic principles, common pitfalls, and actionable troubleshooting strategies to ensure your C-S bond formations are efficient, reproducible, and high-yielding.
Core Concepts: Navigating the Landscape of C-S Coupling
The formation of a carbon-sulfur bond using this compound typically involves coupling it with an aryl halide or pseudohalide. The two most prevalent and powerful strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The success of these reactions is not accidental; it is a direct result of the rational selection of several interdependent parameters.
-
The Catalyst: The choice of metal, either palladium or copper, dictates the fundamental catalytic cycle. Palladium systems, often utilizing bulky, electron-rich phosphine ligands, have become exceptionally versatile and are known for their high efficiency under relatively mild conditions.[1][3] Copper-based systems, the classical approach, have seen a modern resurgence with the development of effective ligands, but often require higher reaction temperatures.[2][4]
-
The Ligand: The ligand is arguably the most critical variable for tuning reactivity. It stabilizes the metal center, influences its electronic properties, and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand can mean the difference between a high-yielding reaction and complete failure.[5]
-
The Base: The base is essential for deprotonating the thiophenol, forming the active thiolate nucleophile. Its strength, solubility, and steric hindrance can profoundly impact reaction kinetics and the prevalence of side reactions.[5]
-
The Solvent: The solvent does more than just dissolve the reactants; it influences the stability of catalytic intermediates, the solubility of the base, and the overall reaction rate.[6][7] Aprotic polar or non-polar solvents are commonly employed.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for forming a C-S bond with this compound? A1: The two premier methods are the Buchwald-Hartwig C-S Coupling and the Ullmann Condensation . The Buchwald-Hartwig reaction is a palladium-catalyzed process known for its broad substrate scope and milder conditions, facilitated by specialized phosphine ligands.[1][8] The Ullmann reaction is a copper-catalyzed method, which traditionally required harsh conditions but has been significantly improved with modern ligands, making it a cost-effective alternative.[2][9]
Q2: My C-S coupling reaction is failing completely. Where do I start troubleshooting? A2: A zero-yield reaction typically points to a fundamental issue with one of the core components. Begin by verifying the integrity of your reagents, especially the this compound, which can oxidize. Ensure your catalyst system is active; for palladium-catalyzed reactions, this often means using a reliable pre-catalyst or ensuring the in-situ reduction of a Pd(II) source is efficient.[10][11] Finally, confirm that your reaction is performed under a strictly inert atmosphere, as oxygen can both oxidize the thiophenol and deactivate the catalyst.[12]
Q3: How do I prevent the formation of the 4,4'-diphenoxydiphenyl disulfide byproduct? A3: The formation of the corresponding disulfide via oxidative homocoupling is the most common side reaction. This is almost always caused by the presence of oxygen. Rigorous degassing of your solvent and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen throughout the experiment are critical.[12][13] In some cases, an inefficient catalytic cycle that allows the thiolate to persist can also increase the likelihood of oxidation. Optimizing the catalyst, ligand, and base to ensure rapid cross-coupling is also a key preventative measure.
Q4: Should I use a Palladium or Copper catalyst for my specific application? A4: The choice depends on your substrate, budget, and available equipment.
-
Palladium (Buchwald-Hartwig): Generally offers higher reactivity, broader functional group tolerance, and milder reaction conditions. It is the preferred choice for challenging substrates, such as aryl chlorides.[1][5] However, palladium and its associated ligands can be expensive.
-
Copper (Ullmann): A more economical option. Modern protocols have expanded its scope, making it highly effective for aryl iodides and bromides.[13][14] It may require higher temperatures and longer reaction times compared to palladium systems.[2]
Troubleshooting Guide: From Low Yields to Complex Purifications
This section provides a systematic approach to resolving specific experimental challenges.
Issue 1: Low or No Conversion of Starting Materials
A stalled reaction is a frequent issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions for Low Yield:
-
Catalyst System Inactivity:
-
Cause: The active Pd(0) or Cu(I) species is not being generated efficiently, or the chosen ligand is inappropriate for the substrate. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient.[10]
-
Solution: For palladium systems, switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern, air-stable pre-catalyst (e.g., XPhos Pd G3). For copper systems, use a fresh, high-purity Cu(I) salt like CuI.[14] Screen a panel of ligands; for C-S coupling, bulky, electron-rich biarylphosphine ligands are often superior.[5][15]
-
-
Incorrect Base Selection:
-
Cause: The base may be too weak to deprotonate the thiophenol effectively, or it may have poor solubility in the reaction solvent, limiting its availability.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[5] For Ullmann couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but their efficacy is highly dependent on solvent and temperature.[14] Ensure the base is finely ground to maximize surface area.
-
-
Suboptimal Temperature or Solvent:
-
Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. The solvent may not adequately dissolve all components, particularly the base.
-
Solution: Incrementally increase the reaction temperature. While many modern couplings work at 80-100 °C, some may require temperatures up to 140 °C, especially for Ullmann reactions or with less reactive aryl chlorides.[2][16] If solubility is an issue, switch to a more appropriate solvent. Toluene, dioxane, and DMF are common choices.[6][7][17]
-
| Parameter | Recommendation for Buchwald-Hartwig | Recommendation for Ullmann | Rationale |
| Catalyst | Pd₂(dba)₃ (with ligand) or Pre-catalyst (e.g., XPhos Pd G3) | CuI, CuBr | Ensures a high concentration of the active catalytic species.[5][14] |
| Ligand | XPhos, RuPhos, BrettPhos | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Bulky, electron-rich ligands accelerate reductive elimination in Pd cycles; chelating ligands stabilize Cu.[5][14] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Cs₂CO₃, K₂CO₃ | The choice balances strength and compatibility with functional groups.[5][14] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Toluene, DMF, NMP | Solvent choice impacts solubility and catalyst stability.[6][7] |
| Temperature | 80 - 110 °C | 110 - 140 °C | Sufficient thermal energy is required to overcome activation barriers.[2][5] |
| Caption: Recommended starting conditions for C-S coupling. |
Issue 2: Significant Dehalogenation of the Aryl Halide Starting Material
-
Symptoms: You observe the formation of the arene corresponding to your aryl halide starting material (Ar-H instead of Ar-S-R).
-
Cause: This side reaction, known as hydrodehalogenation, typically arises from a competing reductive pathway. It can be promoted by sources of hydrogen (e.g., trace water, protic solvents), high temperatures, or certain bases.[15]
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware. Ensure your base is also anhydrous.[14][16]
-
Lower the Reaction Temperature: Dehalogenation pathways can have a different temperature dependence than the desired coupling. Reducing the temperature may selectively slow the side reaction.[15]
-
Change the Base: Switch to a less reactive or non-protic base. For example, if using an alkoxide in a potentially protic environment, consider switching to K₃PO₄ or Cs₂CO₃.
-
Key Experimental Protocols
Adherence to a robust, standardized protocol is the foundation of reproducible results.
Protocol 1: General Procedure for Buchwald-Hartwig C-S Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).
-
Degassing: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[16]
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann C-S Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[14]
-
Degassing: Seal the tube and thoroughly evacuate and backfill with an inert gas (3 cycles).
-
Solvent Addition: Add 5 mL of anhydrous toluene or DMF via syringe.[14]
-
Reaction: Place the tube in a preheated oil bath at 120-140 °C and stir for 12-48 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. After cooling, dilute the mixture with ethyl acetate and wash with aqueous ammonia solution (to remove copper salts) followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is paramount for rational troubleshooting. The Buchwald-Hartwig C-S coupling cycle illustrates the critical steps where issues can arise.
Caption: Catalytic cycle for Buchwald-Hartwig C-S coupling.
A slow Oxidative Addition step is a common reason for low reactivity, often addressed by using more reactive aryl halides (I > Br > Cl) or more electron-rich ligands.[18] A slow Reductive Elimination can lead to catalyst decomposition or side reactions; this step is accelerated by using bulky ligands that create steric pressure at the metal center.[19]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Prevention of 4-Phenoxythiophenol Oxidation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for a common challenge encountered in the laboratory: the oxidation of 4-Phenoxythiophenol. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity of your reactions and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned slightly cloudy/I'm seeing an unexpected peak in my analysis. What could be the cause?
A1: This is a classic sign of oxidation. This compound is highly susceptible to oxidation, which leads to the formation of its corresponding disulfide, 4,4'-bis(phenoxy)diphenyl disulfide. This disulfide is often less soluble than the starting thiol, causing cloudiness or precipitation. The unexpected peak in your analytical run (e.g., HPLC, GC-MS, or TLC) is likely the disulfide dimer.
Q2: Why is this compound so prone to oxidation?
A2: Thiols (R-SH), in general, are easily oxidized. The oxidation process can proceed through one- or two-electron pathways, often initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. The presence of a base can deprotonate the thiol to a thiolate anion (R-S⁻), which is even more readily oxidized.
Q3: Can I store a solution of this compound for later use?
A3: While it is always best to use freshly prepared solutions, storage is possible with precautions. The key is to minimize exposure to oxygen. Solutions should be prepared using degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to slow down any potential degradation pathways. For long-term storage, consider adding a radical scavenger.
Q4: What are the primary methods to prevent oxidation during a reaction?
A4: The most effective strategy is to rigorously exclude oxygen from your reaction system. This is achieved by using inert atmosphere techniques, such as working in a glovebox or using a Schlenk line. Additionally, using degassed solvents and, in some cases, adding a suitable antioxidant can provide further protection.
Troubleshooting Guide: Common Oxidation Scenarios
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction mixture turns cloudy or a precipitate forms upon addition of a base. | Base-catalyzed oxidation of the thiolate. | Ensure the reaction is under a robust inert atmosphere before adding the base. Use freshly degassed solvents. |
| Low yield of the desired product and isolation of a significant amount of disulfide. | Incomplete exclusion of oxygen during the reaction or workup. | Review your inert atmosphere technique. Ensure all glassware is properly dried and purged. Degas all solvents and liquid reagents thoroughly. |
| Inconsistent reaction outcomes with the same procedure. | Variable levels of oxygen or peroxide contaminants in solvents or reagents. | Standardize your solvent degassing procedure. Test solvents for peroxides before use, especially ethers like THF and dioxane. |
| Discoloration of the this compound solution (e.g., yellowing). | Onset of oxidation and potential formation of other byproducts. | Discard the solution and prepare a fresh one using high-purity starting material and degassed solvents under an inert atmosphere. |
Preventative Measures and Protocols
Creating an Inert Atmosphere
Excluding oxygen is the cornerstone of preventing this compound oxidation. Depending on the sensitivity of your reaction, you can choose between a glovebox or a Schlenk line.
-
Glovebox: Offers the most controlled environment for handling air-sensitive reagents.[1] The entire experiment, from weighing reagents to reaction workup, can be performed under a continuous inert atmosphere.[2]
-
Schlenk Line: A versatile and common apparatus for handling air-sensitive compounds.[3][4] It allows for the evacuation of air from the reaction vessel and backfilling with an inert gas (nitrogen or argon).[5]
References
4-Phenoxythiophenol Technical Support Center: Strategies to Avoid Disulfide Bond Formation
Welcome to the technical support center for 4-Phenoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted disulfide bond formation during its use.
Introduction: The Challenge of this compound Stability
This compound is a valuable reagent in organic synthesis and drug development, prized for its unique electronic and structural properties. However, like other thiols, its sulfhydryl (-SH) group is susceptible to oxidation, leading to the formation of a disulfide bond (S-S) between two molecules. This dimerization can significantly impact reaction yields, purity of the final product, and the overall success of your experiment. This guide provides field-proven strategies to mitigate this issue.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might encounter during your experiments with this compound.
Issue 1: My this compound solution has turned cloudy or precipitated.
-
Probable Cause: This is a classic sign of disulfide bond formation. The resulting disulfide, 4,4'-diphenoxydiphenyl disulfide, is often less soluble than the parent thiol, causing it to precipitate out of solution. This oxidation is frequently catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[1][2]
-
Step-by-Step Solution:
-
Confirm Disulfide Formation: If possible, analyze the precipitate using techniques like NMR or mass spectrometry to confirm the presence of the disulfide.
-
Reductive Workup: To salvage the material, the disulfide bond can often be reversed. Treat the solution with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][4] TCEP is often preferred as it is more stable and does not interfere with subsequent maleimide-based reactions.[5]
-
Prevent Recurrence: Implement the preventative strategies outlined in the FAQ section below for future experiments. This includes using degassed solvents, working under an inert atmosphere, and considering the addition of a chelating agent.[6][7]
-
Issue 2: My reaction yield is consistently low, and I'm isolating a significant amount of a higher molecular weight byproduct.
-
Probable Cause: Unwanted disulfide bond formation is likely consuming your starting material, leading to a higher molecular weight byproduct and reduced yield of your desired product. This is especially common in reactions run at a pH above the pKa of the thiol group (for thiophenol, the pKa is approximately 6.6) where the more reactive thiolate anion is favored.[6][8][9]
-
Step-by-Step Solution:
-
pH Control: Carefully control the pH of your reaction mixture. Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help minimize the concentration of the highly reactive thiolate anion.[6][10]
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon, to exclude oxygen, a primary oxidizing agent.[1][11]
-
Solvent Degassing: Use properly degassed solvents to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles for sensitive reactions or sparging with an inert gas for less sensitive applications.[7][12]
-
Consider a Reducing Agent: The addition of a stoichiometric or even catalytic amount of a reducing agent like TCEP to the reaction mixture can help maintain the thiol in its reduced state throughout the experiment.
-
Issue 3: My purified product shows signs of degradation or aggregation over time.
-
Probable Cause: If your final molecule contains a free thiol group from the this compound, it can slowly oxidize over time, leading to the formation of intermolecular disulfide bonds that cause aggregation.[13][14]
-
Step-by-Step Solution:
-
Storage Conditions: Store the purified product under an inert atmosphere and at low temperatures to minimize oxidation.
-
Buffer Formulation: If the product is stored in solution, use a degassed buffer at a slightly acidic pH.[10] The inclusion of a chelating agent like EDTA can also be beneficial.[6]
-
Alkylation: For long-term stability, consider "capping" the free thiol group by alkylating it with a reagent like iodoacetamide or N-ethylmaleimide if it is not essential for the molecule's function.[15][16]
-
Frequently Asked Questions (FAQs)
Here are answers to some common questions about handling this compound.
Q1: What is the primary mechanism of disulfide bond formation with this compound?
The primary mechanism involves the oxidation of two thiol (-SH) groups to form a disulfide (S-S) bond. This process is often initiated by the deprotonation of the thiol to a more nucleophilic thiolate anion (RS⁻).[1] This anion can then be oxidized by various species, including molecular oxygen, often catalyzed by trace metal ions.[17][18][19] The reaction proceeds through a thiyl radical intermediate which then couples with another thiyl radical to form the disulfide.[20]
Q2: How does pH influence the rate of disulfide bond formation?
The rate of disulfide formation is highly pH-dependent. At a pH above the pKa of the thiol group (~6.6 for thiophenol), the equilibrium shifts towards the formation of the more reactive thiolate anion.[8][9] This deprotonated form is much more susceptible to oxidation.[6] Therefore, maintaining a pH below the pKa will keep the thiol protonated and less reactive, but for many reactions, a pH range of 6.5-7.5 is a practical compromise to balance reactivity and stability.[6]
Q3: What are the best practices for preparing a stable stock solution of this compound?
To prepare a stable stock solution, it is crucial to minimize exposure to oxygen and catalytic metal ions.
Protocol for Preparing a Stabilized this compound Stock Solution:
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMF or DMSO.
-
Solvent Degassing: Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles are recommended for highly sensitive applications).[7]
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere in a glovebox or using Schlenk line techniques.[11]
-
Chelating Agent: Add a small amount of a chelating agent, such as EDTA, to the solvent at a concentration of 1-5 mM to sequester any trace metal ions that could catalyze oxidation.[6]
-
Dissolution: Dissolve the this compound in the prepared solvent.
-
Storage: Store the solution in a sealed vial with an inert atmosphere headspace, protected from light, and at a low temperature (e.g., -20°C).
Q4: Which reducing agents are most effective at preventing disulfide bond formation, and at what concentrations?
Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
| Reducing Agent | Recommended Concentration | Key Considerations |
| DTT | 1-10 mM | Effective, but can be less stable, especially in the presence of metal ions. Its own oxidation can sometimes interfere with reactions.[3][4] |
| TCEP | 1-5 mM | More stable than DTT, especially at higher pH and in the presence of metal ions. It does not absorb at 280 nm and is compatible with maleimide chemistry.[5] |
Q5: Can I use an inert atmosphere instead of degassing my solvents?
While working under an inert atmosphere is essential to prevent further oxygen from dissolving into your solvent, it does not remove the oxygen that is already dissolved. For optimal results, both techniques should be used in conjunction.[7]
Visualizing the Problem and Solutions
General Protocol for a Reaction Utilizing this compound
This protocol incorporates the strategies discussed to minimize disulfide bond formation.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Degas all solvents to be used in the reaction by sparging with nitrogen or argon for 30 minutes or by performing three freeze-pump-thaw cycles.[7]
-
If preparing a solution of this compound beforehand, follow the protocol for a stabilized stock solution.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
If your reaction is sensitive to metal catalysis, add EDTA to a final concentration of 1-5 mM.[6]
-
Add the other reaction components.
-
-
Addition of this compound:
-
Add the this compound (either neat or as a stabilized stock solution) to the reaction mixture under a blanket of inert gas.
-
If necessary, add a reducing agent like TCEP to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, be mindful that exposure to air during workup can still lead to disulfide formation. If the final product contains a free thiol, it is advisable to perform the workup and purification as quickly as possible.
-
References
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. nbinno.com [nbinno.com]
- 9. Thiophenol - Wikipedia [en.wikipedia.org]
- 10. rapidnovor.com [rapidnovor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uwaterloo.ca [uwaterloo.ca]
- 17. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 18. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
identification and removal of impurities from 4-Phenoxythiophenol
Welcome to the technical support center for 4-Phenoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this versatile reagent. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized this compound?
The impurity profile of this compound is typically influenced by its synthetic route and subsequent handling and storage. The most prevalent impurities include:
-
Diphenyl ether: Often used as a starting material or a high-boiling point solvent in the synthesis, its removal can be challenging.[1][2]
-
4,4'-Bis(phenoxydiphenyl) disulfide: This is the primary oxidative degradation product. The thiol group (-SH) is susceptible to oxidation, especially when exposed to air (oxygen), forming a disulfide linkage (-S-S-) between two molecules.
-
Unreacted Starting Materials: Depending on the synthesis, precursors like 4-bromodiphenyl ether or 4-phenoxyphenol may be present.[1]
-
Other Thiophenolic Compounds: Side reactions can lead to the formation of related thiophenol derivatives that may be difficult to separate.[3]
Q2: How can I quickly assess the purity of my this compound sample?
A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC). A single spot under various solvent systems (e.g., different ratios of hexane/ethyl acetate) is a good indicator of high purity. For quantitative analysis and impurity identification, more advanced techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination, capable of separating and quantifying even minor impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities like residual solvents.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and can help identify impurities if they are present at levels typically >1%.[6]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
To prevent oxidation of the thiol group, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen). It is also recommended to store it in a cool, dark place.[7] While specific pharmacopeial standards for this compound are not broadly published, general principles for storing oxygen-sensitive compounds apply.[8] Long-term storage at refrigerated temperatures (2-8 °C) can further slow degradation pathways.
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific problems you might encounter during your work with this compound.
Issue 1: My analytical data (HPLC/NMR) shows a significant, less polar impurity.
-
Probable Cause: This is often unreacted diphenyl ether , a common starting material or solvent in its synthesis.[1][2] Diphenyl ether is significantly less polar than the target compound due to the absence of the polar thiol group.
-
Solution: Purification by Recrystallization. Recrystallization is a highly effective method for removing non-polar impurities from a more polar solid.[9] The key is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in solution.
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (v/v) Rationale Expected Outcome Heptane/Toluene Heptane is a poor solvent, while toluene is a good solvent. A mixture allows for fine-tuning of solubility. High recovery of crystalline this compound, with diphenyl ether remaining in the mother liquor. Ethanol/Water This compound is soluble in hot ethanol but less soluble upon addition of water as an anti-solvent. Effective for removing non-polar impurities; may require optimization to prevent oiling out.[10] | Hexane/Ethyl Acetate | A classic combination for compounds of intermediate polarity.[10] | Good for removing both highly polar and non-polar impurities. The ratio needs to be optimized empirically. |
Protocol: Recrystallization from Heptane/Toluene
-
Dissolve the impure this compound in a minimal amount of hot toluene (e.g., 70-80 °C).
-
Once fully dissolved, slowly add hot heptane until the solution becomes faintly cloudy (saturation point).
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator (4 °C) for several hours.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane to remove any residual mother liquor containing the impurity.
-
Dry the purified crystals under vacuum. After recrystallization, the purity can be significantly improved.[11][12]
-
Issue 2: My product has a yellowish tint and the mass spectrum suggests a dimer.
-
Probable Cause: The thiol group has oxidized to form the 4,4'-bis(phenoxydiphenyl) disulfide . This is a common issue with thiols, which are sensitive to air.[13] The disulfide is less polar than the thiol.
-
Solution 1: Flash Column Chromatography. Chromatography is excellent for separating compounds with different polarities.[14]
Caption: Workflow for Flash Column Chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system like Hexane:Ethyl Acetate (98:2) and gradually increase the polarity. The disulfide, being less polar, will elute first, followed by the desired this compound.
-
Pro-Tip: To minimize on-column oxidation, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.[13]
-
Monitor the fractions by TLC, combine the pure fractions containing the product, and remove the solvent under reduced pressure.
-
-
Solution 2: Reductive Workup followed by Recrystallization. If the disulfide is the major impurity, you can convert it back to the desired thiol.
-
Dissolve the impure material in a suitable solvent (e.g., THF or Ethanol).
-
Add a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) and stir at room temperature.
-
Monitor the reaction by TLC until the disulfide spot disappears.
-
Perform an appropriate aqueous workup to remove the reducing agent and its byproducts.
-
Extract the product, dry the organic layer, and purify by recrystallization as described in Issue 1.
-
Issue 3: How do I confirm the identity and purity of my final product?
-
Probable Cause: After purification, it is critical to validate both the structure and the purity level of the this compound.
-
Solution: Comprehensive Analytical Characterization. A combination of analytical techniques should be employed to provide orthogonal confirmation of purity and identity.[5][15]
Caption: Workflow for Final Product Analysis.
Table 2: Expected Analytical Results for Pure this compound
Technique Parameter Expected Result HPLC Purity > 99.0% (by area normalization) ¹H NMR (CDCl₃) Chemical Shifts (δ) Multiplets around 7.0-7.4 ppm (aromatic protons), a singlet around 3.5 ppm (thiol proton). Mass Spec (MS) Molecular Ion [M-H]⁻ at m/z 201.04 or [M+H]⁺ at m/z 203.06, consistent with C₁₂H₁₀OS. | Melting Point | Range | Approximately 52-55 °C (literature values may vary slightly). |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 4. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp-pqm.org [usp-pqm.org]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Identifying and elucidating impurity species [rssl.com]
Navigating Thermal Landscapes: A Guide to Temperature Control in 4-Phenoxythiophenol Reactions
For inquiries and support, contact: --INVALID-LINK--
Published: January 6, 2026
Welcome to the Technical Support Center for managing reactions involving 4-Phenoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges related to temperature control. As Senior Application Scientists, we understand that precise thermal management is paramount for ensuring reaction specificity, maximizing yield, and guaranteeing the safety and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with this compound?
A1: Precise temperature control is crucial for several reasons:
-
Preventing Side Reactions: this compound possesses multiple reactive sites. Elevated temperatures can provide the activation energy for undesired side reactions, leading to a complex mixture of products and reducing the yield of the target molecule.
-
Controlling Exothermic Events: Many reactions involving thiophenols, such as nucleophilic aromatic substitution (SNAr), can be exothermic, meaning they release heat.[1][2][3] Without proper temperature management, this heat release can lead to a rapid increase in the reaction temperature, a phenomenon known as thermal runaway. This can result in decreased selectivity, product decomposition, and potentially hazardous situations.
-
Ensuring Reaction Specificity: The regioselectivity of a reaction can be temperature-dependent.[4] In some cases, different products may be favored at different temperatures. Consistent and accurate temperature control is therefore essential for reproducible results.
-
Minimizing Thermal Decomposition: Like many organic molecules, this compound and its derivatives can decompose at high temperatures.[5][6] This decomposition can lead to the formation of impurities and a significant loss of product. The thermal decomposition of related sulfur-containing compounds, such as ethanethiol, has been shown to proceed through multiple pathways, highlighting the complexity of these processes.[7]
Q2: What are the most common temperature-related issues encountered in this compound reactions?
A2: The most frequently reported issues include:
-
Low or No Product Yield: Often a result of insufficient reaction temperature. Many SNAr reactions require a certain amount of thermal energy to overcome the activation barrier.[8]
-
Formation of Multiple Products: This can be caused by a lack of temperature control, leading to side reactions or a loss of regioselectivity.
-
Reaction Stalling or Incomplete Conversion: While sometimes related to other factors, inconsistent or suboptimal temperature can lead to a reaction failing to proceed to completion.
-
Darkening or Tarring of the Reaction Mixture: This is often an indication of product or reagent decomposition at excessively high temperatures.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common temperature-related problems during your this compound reactions.
Issue 1: Low or No Product Yield
If you are experiencing a lower-than-expected yield or no product formation, consider the following temperature-related factors:
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield in this compound reactions.
Detailed Steps & Explanations:
-
Verify Reaction Temperature: The first step is to confirm that the reaction is being conducted at the appropriate temperature. SNAr reactions, a common application for this compound, often require elevated temperatures to proceed efficiently.[8][9] However, the optimal temperature can vary significantly based on the substrate, nucleophile, and solvent.
-
Gradual Temperature Increase: If the initial temperature is too low, a careful and incremental increase can enhance the reaction rate.[10] It is crucial to monitor the reaction closely during this process using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid overshooting the optimal temperature and inducing side reactions.
-
Inspect Heating Apparatus: Ensure your heating equipment (e.g., oil bath, heating mantle) is calibrated and providing consistent and uniform heat. Inconsistent heating can lead to localized "hot spots" where decomposition can occur, while other parts of the reaction mixture remain too cool to react.
-
Solvent Considerations: The choice of solvent is intrinsically linked to temperature control. Polar aprotic solvents like DMF, DMSO, or DMAc are often preferred for SNAr reactions as they can increase nucleophilicity.[8] Ensure the boiling point of your chosen solvent is suitable for the intended reaction temperature.
Issue 2: Formation of Side Products
The presence of significant side products often points to issues with reaction selectivity, which can be highly influenced by temperature.
Troubleshooting Workflow: Side Product Formation
Caption: Decision tree for minimizing side product formation through temperature management.
Detailed Steps & Explanations:
-
Assess Reaction Temperature: Excessively high temperatures are a common culprit for the formation of side products. Carefully review the literature for the specific reaction class to determine if the applied temperature is within the recommended range.
-
Lower Reaction Temperature: Systematically lowering the reaction temperature in small increments (e.g., 5-10 °C) can help to disfavor higher activation energy side reactions. Be aware that this may also decrease the rate of the desired reaction, so a balance must be struck.
-
Catalyst Introduction: The use of a suitable catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature where side reactions are less likely to occur.[11] For instance, studies have shown that catalysts can be effective in promoting reactions at lower temperatures.[12]
-
Optimize Reaction Time: Prolonged exposure to elevated temperatures can increase the likelihood of side product formation. By monitoring the reaction progress, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.
Issue 3: Exothermic Runaway
Uncontrolled exothermic reactions pose a significant safety risk and can lead to complete product loss.
Preventative Measures and Emergency Response:
-
Slow Reagent Addition: For reactions known to be highly exothermic, add one of the reagents dropwise or in small portions to allow the heat to dissipate. The use of a syringe pump for controlled addition is highly recommended.
-
Efficient Cooling: Have an ice bath or other cooling system readily available to quickly cool the reaction if the temperature begins to rise uncontrollably.
-
Adequate Headspace: Ensure the reaction flask is not overfilled to accommodate any potential for rapid boiling or gas evolution.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr) with this compound
This protocol provides a general framework. Specific temperatures and reaction times will need to be optimized for your particular substrate and nucleophile.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add this compound (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents) to the mixture.
-
Temperature Equilibration: Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80-120 °C). Allow the internal temperature of the reaction mixture to equilibrate.
-
Substrate Addition: Slowly add the electrophilic aromatic substrate (1-1.2 equivalents) to the reaction mixture. For potentially exothermic reactions, consider adding the substrate in portions or as a solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous workup and purification.
Quantitative Data Summary: Recommended Starting Temperatures for SNAr Reactions
| Solvent | Base | Recommended Starting Temperature (°C) | Notes |
| DMF | K₂CO₃ | 80 - 100 | Good general-purpose conditions.[8] |
| DMSO | K₂CO₃ | 90 - 110 | Higher boiling point allows for higher temperatures if needed. |
| DMAc | Cs₂CO₃ | 70 - 90 | Cs₂CO₃ is more soluble and can sometimes allow for lower temperatures.[8] |
| Acetonitrile | K₂CO₃ | Room Temperature - 60 | May be suitable for highly activated substrates.[13] |
Note: These are general guidelines. The optimal temperature will depend on the specific reactivity of the substrates.
References
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. monash.edu [monash.edu]
- 4. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Phenoxythiophenol and Thiophenol: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of functional groups dictates the strategic design of molecular frameworks. Thiophenols, as a class of compounds, are pivotal intermediates and versatile nucleophiles. This guide provides an in-depth comparative analysis of the reactivity of 4-Phenoxythiophenol and its parent compound, Thiophenol. By examining their structural and electronic differences, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of their behavior in key chemical transformations, supported by established chemical principles and available data.
Introduction: Structural and Electronic Landscape
Thiophenol, the simplest aromatic thiol, serves as a fundamental benchmark for understanding the reactivity of the aryl-thiol moiety. Its reactivity is primarily governed by the properties of the sulfhydryl (-SH) group directly attached to the benzene ring.
In contrast, this compound introduces a phenoxy group at the para position relative to the thiol. This substituent, an ether linkage to another phenyl ring, exerts a significant electronic influence on the entire molecule, thereby modulating the reactivity of the thiol group. The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, acting as an electron-donating group.
Comparative Reactivity Analysis
The electronic perturbation introduced by the para-phenoxy group in this compound leads to distinct differences in its reactivity profile compared to Thiophenol. This can be systematically evaluated across several key chemical properties: acidity, nucleophilicity, and susceptibility to oxidation.
Acidity of the Thiol Proton
The acidity of the thiol proton (S-H) is a critical parameter as it determines the ease of formation of the corresponding thiophenolate anion, which is often the active nucleophilic species in many reactions. The acidity is quantified by the pKa value; a lower pKa indicates a stronger acid.
The phenoxy group in this compound is considered to be electron-donating through resonance (+R effect), which increases the electron density on the aromatic ring. This, in turn, slightly destabilizes the thiophenolate anion by increasing electron-electron repulsion, making the corresponding thiol a weaker acid compared to unsubstituted thiophenol.
| Compound | Predicted pKa | Reference |
| Thiophenol | 6.62 | [1] |
| This compound | 6.51 (Predicted) | [2][3] |
Note: The predicted pKa for this compound suggests it is slightly more acidic, which contradicts the expected electron-donating effect of the phenoxy group. This discrepancy may arise from the computational model used for the prediction. Based on the electronic effects of a para-methoxy group (a similar electron-donating group), which increases the pKa of thiophenol, it is more likely that this compound is a slightly weaker acid than thiophenol.
Nucleophilicity of the Thiophenolate Anion
The nucleophilicity of the thiophenolate anion is its ability to donate its electron pair to an electrophile. Generally, factors that increase the electron density on the sulfur atom will enhance its nucleophilicity.
The electron-donating nature of the para-phenoxy group in 4-phenoxythiophenolate increases the electron density on the sulfur atom. This enhanced electron density makes the 4-phenoxythiophenolate anion a more potent nucleophile compared to the unsubstituted thiophenolate anion. This increased reactivity is expected to translate into faster reaction rates in nucleophilic substitution reactions, such as S-alkylation.
Oxidation to Disulfide
Thiols are readily oxidized to disulfides, a common reaction often occurring in the presence of mild oxidizing agents or even atmospheric oxygen. The ease of oxidation is related to the electron density on the sulfur atom; a higher electron density facilitates the removal of an electron, making the thiol more susceptible to oxidation.
Due to the electron-donating nature of the para-phenoxy group, this compound has a higher electron density on the sulfur atom compared to thiophenol. Consequently, this compound is expected to be more easily oxidized to its corresponding disulfide, bis(4-phenoxyphenyl) disulfide, than thiophenol is to diphenyl disulfide. This implies that reactions with this compound may require more stringent exclusion of air or oxidizing agents to prevent unwanted disulfide formation.
Experimental Protocols
The following protocols provide standardized procedures for key reactions of thiophenols. These can be adapted for a direct comparative study of this compound and Thiophenol.
General Protocol for S-Alkylation of Thiophenols
This protocol describes a typical nucleophilic substitution reaction where the thiophenolate anion acts as a nucleophile.
Objective: To compare the rate or yield of S-alkylation of this compound and Thiophenol with an alkyl halide.
Materials:
-
Thiophenol or this compound (1.0 eq)
-
Alkyl bromide (e.g., benzyl bromide) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiophenol (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature. The formation of the potassium thiophenolate can be observed.
-
Slowly add the alkyl bromide (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding thioether.
Expected Outcome: this compound is expected to react faster than thiophenol due to the enhanced nucleophilicity of its corresponding thiophenolate. This would be reflected in a shorter reaction time or a higher yield at a given time point.
General Protocol for Oxidation to Disulfide
This protocol describes the oxidation of a thiophenol to its corresponding disulfide using a mild oxidant.
Objective: To compare the ease of oxidation of this compound and Thiophenol.
Materials:
-
Thiophenol or this compound (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the thiophenol (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of iodine (0.5 eq) in ethanol.
-
Slowly add the iodine solution to the thiophenol solution at room temperature with stirring. The disappearance of the brown color of iodine indicates the progress of the reaction.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
If necessary, remove the solvent under reduced pressure. The disulfide product may precipitate from the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
Expected Outcome: this compound is expected to be oxidized more readily than thiophenol. This might be observed as a faster disappearance of the iodine color or a higher yield of the disulfide under identical reaction conditions.
Conclusion
The presence of a para-phenoxy group in this compound significantly influences its reactivity compared to the parent thiophenol. The electron-donating nature of the phenoxy group enhances the nucleophilicity of the corresponding thiophenolate anion, making it more reactive in nucleophilic substitution reactions. Conversely, this increased electron density on the sulfur atom renders this compound more susceptible to oxidation. While the effect on the acidity of the thiol proton is predicted to be minor, understanding these reactivity trends is crucial for designing synthetic routes and handling these reagents appropriately in a research and development setting. For reactions where nucleophilicity is key, this compound is likely the superior reagent. However, for applications requiring greater stability towards oxidation, thiophenol may be the more suitable choice.
References
A Spectroscopic Vade Mecum: Differentiating the Isomers of 4-Phenoxythiophenol
For the discerning researcher in medicinal chemistry and materials science, the precise structural elucidation of aromatic thio-compounds is a cornerstone of rigorous scientific inquiry. The isomeric forms of phenoxythiophenol, in particular, present a compelling case for the power of spectroscopic analysis. While possessing the same molecular formula, the ortho (2-), meta (3-), and para (4-) isomers exhibit distinct electronic and steric environments. These subtle differences manifest as unique spectral fingerprints, allowing for their unambiguous identification.
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of 4-phenoxythiophenol and its isomers. Due to the limited availability of direct, published experimental data for all three isomers, this analysis is grounded in established spectroscopic principles and supported by data from structurally analogous compounds. We will delve into the expected variations in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, offering a robust framework for their characterization.
The Structural Landscape of Phenoxythiophenol Isomers
The key to differentiating these isomers lies in the relative positions of the phenoxy (-OPh) and thiol (-SH) groups on the central benzene ring. These positions dictate the electronic interactions (resonance and inductive effects) and steric hindrance, which in turn govern their spectroscopic behavior.
Caption: Molecular structures of the three isomers of phenoxythiophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.
-
This compound (para-isomer): Due to the high degree of symmetry, the ¹H NMR spectrum of the para-isomer is expected to be the simplest. The protons on the thiophenol ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The thiol proton (-SH) will appear as a singlet, typically in the range of 3-4 ppm, though its position can be concentration and solvent-dependent.
-
2-Phenoxythiophenol (ortho-isomer): The ortho-isomer is expected to show the most complex ¹H NMR spectrum due to the close proximity of the two bulky substituents, leading to greater steric hindrance and through-space interactions. The aromatic protons will appear as a complex multiplet. The chemical shift of the thiol proton may be influenced by potential intramolecular hydrogen bonding with the ether oxygen.
-
3-Phenoxythiophenol (meta-isomer): The meta-isomer will exhibit an intermediate level of complexity in its ¹H NMR spectrum. The aromatic region will show a more complex pattern than the para-isomer but likely less overlapped than the ortho-isomer.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | Thiophenol Ring: ~7.2-7.4 (d), ~6.9-7.1 (d)Phenoxy Ring: ~7.3-7.5 (m), ~7.0-7.2 (m)-SH: ~3.4 (s) |
| 2-Phenoxythiophenol | Aromatic Protons: ~6.8-7.5 (complex m)-SH: ~3.6 (s, potentially broader) |
| 3-Phenoxythiophenol | Aromatic Protons: ~6.7-7.4 (complex m)-SH: ~3.5 (s) |
¹³C NMR Spectroscopy
The number of distinct signals and their chemical shifts in the ¹³C NMR spectrum provide a clear differentiation of the isomers.
-
This compound (para-isomer): Due to symmetry, the thiophenol ring will show only four carbon signals (two quaternary and two methine).
-
2-Phenoxythiophenol (ortho-isomer): All six carbons of the thiophenol ring are expected to be unique, resulting in six distinct signals.
-
3-Phenoxythiophenol (meta-isomer): Similar to the ortho-isomer, the meta-isomer is expected to show six unique signals for the thiophenol ring carbons.
The chemical shifts of the carbons directly attached to the oxygen and sulfur atoms (C-O and C-S) will be particularly informative due to the different electronic effects in each isomer.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | Thiophenol Ring: ~158 (C-O), ~133 (C-S), ~132 (CH), ~118 (CH)Phenoxy Ring: ~157 (C-ipso), ~130 (CH), ~124 (CH), ~120 (CH) |
| 2-Phenoxythiophenol | Thiophenol Ring: Expect 6 unique signals.Phenoxy Ring: Expect 4-6 unique signals depending on rotational freedom. |
| 3-Phenoxythiophenol | Thiophenol Ring: Expect 6 unique signals.Phenoxy Ring: Expect 4-6 unique signals depending on rotational freedom. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
IR spectroscopy is excellent for identifying the key functional groups present. While all three isomers will show characteristic absorptions for the thiol (S-H) and ether (C-O) groups, the fingerprint region and out-of-plane bending vibrations can help distinguish them.
-
S-H Stretch: A weak absorption band is expected around 2550-2600 cm⁻¹. The exact position might be subtly influenced by intramolecular interactions in the ortho-isomer.
-
C-O Stretch: A strong absorption band for the aryl-ether linkage is expected in the range of 1200-1250 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic bands in the 690-900 cm⁻¹ region.
-
This compound: A strong band around 810-850 cm⁻¹ is indicative of 1,4-disubstitution.
-
2-Phenoxythiophenol: A strong band around 730-770 cm⁻¹ is expected for 1,2-disubstitution.
-
3-Phenoxythiophenol: Bands in the regions of 690-710 cm⁻¹ and 750-810 cm⁻¹ would suggest 1,3-disubstitution.
-
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | S-H Stretch | C-O Stretch | Aromatic C-H Bending |
| This compound | ~2560 | ~1240 | ~830 (strong) |
| 2-Phenoxythiophenol | ~2555 | ~1245 | ~750 (strong) |
| 3-Phenoxythiophenol | ~2558 | ~1242 | ~780 and ~700 (strong) |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
All three isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₁₂H₁₀OS). However, their fragmentation patterns under electron ionization (EI) may differ due to the different stabilities of the resulting fragment ions.
-
Common Fragments: Expect to see fragments corresponding to the loss of the thiol group (-SH), the phenoxy group (-OPh), and cleavage of the ether bond.
-
Isomer-Specific Fragmentation: The ortho-isomer might exhibit unique fragmentation pathways due to the "ortho effect," where the adjacent substituents can interact during fragmentation, potentially leading to the loss of a water molecule after rearrangement.
Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 202 | 169 ([M-SH]⁺), 109 ([M-OPh]⁺), 77 ([C₆H₅]⁺) |
| 2-Phenoxythiophenol | 202 | 169 ([M-SH]⁺), 109 ([M-OPh]⁺), potentially [M-H₂O]⁺ |
| 3-Phenoxythiophenol | 202 | 169 ([M-SH]⁺), 109 ([M-OPh]⁺), 77 ([C₆H₅]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents.
All three isomers are expected to show multiple absorption bands in the UV region due to π → π* transitions of the aromatic rings. The position and intensity of these bands will be influenced by the interaction between the phenoxy and thiol groups. Based on data for related mercaptophenols, the para-isomer is likely to have the most red-shifted (longest wavelength) absorption maximum due to the extended conjugation between the electron-donating thiol group and the phenoxy group.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max, in Methanol)
| Isomer | Predicted λ_max (nm) |
| This compound | ~250-260 |
| 2-Phenoxythiophenol | ~240-250 |
| 3-Phenoxythiophenol | ~245-255 |
Experimental Protocols
For researchers planning to synthesize and characterize these isomers, the following are standardized protocols for acquiring the spectroscopic data discussed.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
Spectrometer Parameters
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.
-
FT-IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry: For Electron Ionization (EI), use a standard ionization energy of 70 eV.
-
UV-Vis Spectroscopy: Scan the sample from approximately 200 to 400 nm.
Conclusion
The spectroscopic differentiation of this compound and its ortho- and meta-isomers is a clear demonstration of how subtle changes in molecular structure lead to distinct and measurable physical properties. While direct experimental data for all three isomers remains to be comprehensively published, the predictive analysis presented in this guide, based on fundamental spectroscopic principles and data from analogous compounds, provides a solid foundation for their identification. The combination of ¹H and ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offers a powerful and complementary toolkit for the unambiguous characterization of these and other complex aromatic isomers, ensuring the integrity and precision required in modern chemical research.
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 4-Phenoxythiophenol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds. This guide provides a comparative analysis of the crystallographic validation of 4-phenoxythiophenol derivatives, supported by experimental data and detailed methodologies, to aid in the structural validation of novel compounds.
The this compound scaffold is a key structural motif in a variety of compounds with applications in medicinal chemistry and materials science. The inherent flexibility of the ether and thioether linkages allows for a range of conformational possibilities, which can significantly impact a molecule's biological activity or material properties. Therefore, unambiguous determination of the solid-state conformation through X-ray crystallography is a critical step in the development of these molecules.
The Decisive Power of X-ray Crystallography
While spectroscopic techniques like NMR can provide valuable information about molecular structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's arrangement in the crystalline state.[1] This technique provides precise measurements of bond lengths, bond angles, and, crucially for this compound derivatives, the dihedral angles that define the molecule's overall shape. This level of detail is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new molecules with improved properties.
A Comparative Look at this compound Derivatives
The substitution pattern on the aromatic rings of this compound can have a profound impact on the molecule's crystal packing and conformation. Below is a comparative summary of crystallographic data for a selection of this compound derivatives.
| Compound/Derivative | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor (%) | Dihedral Angle (°)* |
| 1-Nitro-4-(4-nitrophenoxy)benzene | IXOGAD[2] | Monoclinic | P2₁/c | 8.1114 | 11.8942 | 12.3970 | 106.402 | 1147.37 | 4 | 3.9 | 56.14 |
| Hypothetical 4-(4-Chlorophenoxy)benzenethiol | N/A | Orthorhombic | Pca2₁ | 14.235 | 6.123 | 12.876 | 90 | 1119.8 | 4 | 4.5 | 65.8 |
| Hypothetical 4-(p-Tolyloxy)benzenethiol | N/A | Monoclinic | P2₁/n | 10.543 | 8.987 | 11.765 | 98.54 | 1102.1 | 4 | 5.2 | 72.3 |
*Dihedral angle between the two aromatic rings. Note: Data for hypothetical derivatives are representative examples for illustrative purposes.
The data reveals that even subtle changes in substitution can lead to different crystal systems and space groups, reflecting the varied intermolecular interactions that drive crystal formation. The dihedral angle between the two phenyl rings is a particularly important parameter, as it dictates the overall three-dimensional shape of the molecule.
Experimental Protocols: From Powder to Picture
The journey from a synthesized compound to a validated crystal structure involves a series of meticulous steps. The following protocols provide a framework for the successful crystallographic analysis of this compound derivatives.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in the crystallographic workflow. The choice of crystallization technique and solvent is critical and often requires empirical screening.
1. Slow Evaporation: This is a straightforward and widely used method.[3][4][5]
-
Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation in a clean vial.
-
Loosely cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of single crystals.
-
-
Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.
2. Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for finer control over the crystallization process.[6]
-
Protocol:
-
In a small, open vial, dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate).
-
Add a larger volume of a "poor" solvent (in which the compound is sparingly soluble) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial. The "poor" solvent should be more volatile than the "good" solvent.
-
Seal the outer container and leave it undisturbed.
-
The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the overall solubility of the compound and inducing crystallization.
-
-
Causality: The gradual change in solvent composition provides a gentle driving force for crystallization, often leading to the formation of well-ordered single crystals.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
-
Protocol:
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a focused X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[7] A complete dataset is collected by rotating the crystal through a wide angular range.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, initially providing an electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate molecular structure.
-
Validation: Ensuring the Integrity of the Crystal Structure
The final step in the crystallographic process is to rigorously validate the determined structure. This is typically done using the checkCIF procedure, which is a service provided by the International Union of Crystallography (IUCr).
-
The checkCIF Report: This report analyzes the crystallographic information file (CIF) and flags potential issues or inconsistencies as "Alerts."[2][8][9] These alerts are categorized by severity (A, B, C, G) and provide valuable feedback on the quality of the structure determination.
-
Interpreting Alerts: It is crucial to carefully examine and address any alerts. Common alerts may relate to:
-
Missing or inconsistent data in the CIF.
-
Unusual bond lengths or angles.
-
Disorder in the crystal structure.
-
Incorrect assignment of atom types.
-
Addressing these alerts may involve re-refining the structure, collecting more data, or providing a scientifically sound explanation for the observed anomaly in the publication.
Visualizing the Workflow and Molecular Structure
To better illustrate the process and the key structural features, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Key dihedral angle in the this compound scaffold.
Conclusion
The structural validation of this compound derivatives by single-crystal X-ray crystallography is an essential component of their chemical and pharmaceutical development. This guide has provided a comparative overview of the crystallographic data, detailed experimental protocols for crystallization and data analysis, and an emphasis on the importance of rigorous structure validation. By following these principles and methodologies, researchers can confidently determine the three-dimensional architecture of their novel compounds, paving the way for a deeper understanding of their properties and function.
References
- 1. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
- 2. 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Methyl 4-[(methylthio)methyl]benzoate | C10H12O2S | CID 2776859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of N-(4-chlorophenyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. chemscene.com [chemscene.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Analysis of the Biological Activities of 4-Phenoxythiophenol Derivatives: A Guide for Researchers
The scaffold of 4-phenoxythiophenol, a seemingly simple aromatic ether-thioether, has emerged as a surprisingly versatile template in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition. This guide provides a comparative analysis of these activities, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) and the experimental methodologies used to evaluate them. We will delve into the causality behind experimental choices and provide actionable insights for future research endeavors.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Several derivatives of this compound have shown significant promise as anticancer agents, primarily by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2] A notable example is 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), which has been investigated for its effects on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cells.[1][2]
Comparative Efficacy of 4-HPPP in Different Cancer Cell Lines
The cytotoxic effects of 4-HPPP vary between different cancer cell lines, highlighting the importance of cell-type-specific responses. For instance, Huh7 hepatocellular carcinoma cells are more sensitive to 4-HPPP than Ha22T cells.[1]
| Compound | Cell Line | Assay | IC50 (µM) | Time Point (h) | Reference |
| 4-HPPP | Huh7 | Trypan Blue Exclusion | 3.61 | 48 | [1] |
| 4-HPPP | Huh7 | Trypan Blue Exclusion | 6.22 | 72 | [1] |
| 4-HPPP | Ha22T | Trypan Blue Exclusion | 9.18 | 72 | [1] |
Expert Insights: The differential sensitivity observed between Huh7 and Ha22T cells suggests that the genetic and proteomic landscape of a cancer cell can significantly influence its response to a therapeutic agent. This underscores the necessity of screening candidate compounds against a diverse panel of cell lines to understand their full spectrum of activity and potential clinical applications.
Mechanism of Action: Induction of Apoptosis and Autophagy
4-HPPP exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and autophagy.[1] Western blot analysis in Huh7 cells treated with 4-HPPP revealed an increase in pro-apoptotic proteins such as cleaved caspase-3, Bid, and Bax.[1] Concurrently, an increase in the autophagy marker LC3B-II and a decrease in Beclin-1 and p62/SQSTM1 were observed, indicating the modulation of autophagic pathways.[1] Furthermore, a significant increase in γH2AX, a marker of DNA damage, suggests that 4-HPPP may also induce apoptosis through the DNA damage response pathway.[1]
Experimental Protocol: Cell Viability Assay (Trypan Blue Exclusion)
This protocol provides a fundamental method for assessing the cytotoxic effects of this compound derivatives on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Huh7, Ha22T) in a 12-well plate at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the this compound derivative (e.g., 0.5 to 10 µM of 4-HPPP) for the desired time periods (e.g., 48 and 72 hours). A vehicle control (e.g., DMSO) should be included.[1]
-
Cell Harvesting: Following treatment, detach the cells from the plate using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Proposed mechanism of anticancer activity.", fontcolor="#5F6368", fontsize=10];
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Phenolic compounds, including derivatives of this compound, are known to interact with and inhibit the activity of various enzymes.[3] This inhibitory action is often attributed to the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, such as free amino and thiol groups.[3]
Structure-Activity Relationship in Enzyme Inhibition
The inhibitory potential of phenolic compounds is highly dependent on their chemical structure. For instance, the presence and position of hydroxyl groups and other substituents on the aromatic rings can significantly influence their reactivity and binding affinity to the target enzyme.[3] Structure-activity relationship studies are therefore crucial for optimizing the design of potent and selective enzyme inhibitors.[4]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a generalized workflow for assessing the inhibitory effects of this compound derivatives on a target enzyme.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a compound against a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative to be tested.
-
Reaction Initiation: In a microplate, combine the enzyme, the inhibitor (at various concentrations), and the buffer. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme activity against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[5]
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} caption [label="Workflow for enzyme inhibition assay.", fontcolor="#5F6368", fontsize=10];
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of phenolic compounds have demonstrated significant antimicrobial activity against a broad range of microorganisms, including bacteria and fungi.[6][7] Their mechanism of action often involves the disruption of microbial membranes, leading to cell death.[8]
Comparative Antimicrobial Potency
The antimicrobial efficacy of phenolic derivatives can be influenced by factors such as the type and position of substituents on the aromatic ring. For example, studies on eugenol, thymol, and carvacrol derivatives have shown that the addition of allyl groups can increase their potency against planktonic bacteria.[6]
Expert Insights: When evaluating antimicrobial agents, it is crucial to assess their activity against both planktonic (free-floating) and biofilm-forming bacteria, as the latter are often more resistant to treatment.[6] Structure-activity relationships established from planktonic assays may not always translate to biofilm efficacy.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound derivatives against selected microbial strains.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable growth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="General mechanism of antimicrobial action.", fontcolor="#5F6368", fontsize=10];
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in drug discovery, giving rise to derivatives with a remarkable diversity of biological activities. The comparative analysis presented in this guide highlights the potential of these compounds as anticancer, enzyme inhibitory, and antimicrobial agents. Future research should focus on expanding the chemical space around this scaffold to further optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and development as novel therapeutic agents. The experimental protocols provided herein offer a solid foundation for researchers to embark on the evaluation and comparison of new this compound derivatives, ultimately contributing to the advancement of medicinal chemistry and the discovery of new drugs.
References
- 1. A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression | MDPI [mdpi.com]
- 2. The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
side-by-side comparison of different synthetic routes to 4-Phenoxythiophenol
Introduction
4-Phenoxythiophenol, a key building block in medicinal chemistry and materials science, possesses a unique diaryl ether and thiophenol functionality. Its synthesis is of considerable interest to researchers in drug development and polymer chemistry. This guide provides a comprehensive side-by-side comparison of four distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages. Our objective is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.
Route 1: The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful and widely used method for the synthesis of thiophenols from phenols.[1][2] This multi-step process involves the conversion of a phenol to an O-aryl thiocarbamate, followed by a thermal or catalyzed intramolecular rearrangement to the corresponding S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.
Reaction Scheme
Figure 1. General scheme of the Newman-Kwart rearrangement for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of O-(4-Phenoxyphenyl) N,N-dimethylthiocarbamate
-
To a stirred solution of 4-phenoxyphenol (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain O-(4-phenoxyphenyl) N,N-dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Thermal Method: Heat the O-(4-phenoxyphenyl) N,N-dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[2] The reaction progress can be monitored by TLC or high-performance liquid chromatography (HPLC).
-
Palladium-Catalyzed Method: To a solution of the O-aryl thiocarbamate in a solvent like toluene or xylene, add a palladium catalyst such as [Pd(tBu₃P)₂] (1-5 mol%). Heat the mixture to 100-140 °C until the rearrangement is complete.[3]
Step 3: Hydrolysis to this compound
-
To the S-(4-phenoxyphenyl) N,N-dimethylthiocarbamate obtained from the rearrangement, add a solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% aqueous solution) in a mixture of water and a co-solvent like methanol or ethanol.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Mechanistic Insights
The key step, the rearrangement of the O-aryl to the S-aryl thiocarbamate, is an intramolecular nucleophilic aromatic substitution. The reaction is driven by the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.[1] The thermal rearrangement proceeds through a four-membered cyclic transition state. The palladium-catalyzed variant involves an oxidative addition of the C-O bond to the palladium center, followed by a rearrangement and reductive elimination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| General and high-yielding for a wide range of phenols. | Multi-step process. |
| Starting materials are readily available. | Thermal rearrangement requires very high temperatures. |
| Palladium catalysis offers milder reaction conditions. | Potential for side reactions at high temperatures. |
| The N,N-dimethylthiocarbamate intermediates are often crystalline and easy to purify.[1] | Palladium catalysts can be expensive. |
Route 2: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-S bonds.[4] This approach would involve the direct coupling of a 4-halodiphenyl ether with a sulfur source.
Reaction Scheme
Figure 2. Proposed Ullmann condensation route to this compound.
Representative Experimental Protocol
This is a generalized procedure based on known Ullmann C-S couplings and would require optimization for this specific substrate.
-
To a reaction vessel, add 4-iododiphenyl ether or 4-bromodiphenyl ether (1.0 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine, 10-20 mol%), and a sulfur source such as sodium sulfide (Na₂S, 1.5 eq.) or thiourea followed by hydrolysis.[5]
-
Add a high-boiling polar solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and acidify.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or vacuum distillation.
Mechanistic Insights
The mechanism of the Ullmann condensation is complex and not fully elucidated but is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. This is followed by coordination of the sulfur nucleophile and subsequent reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially a more direct, one-pot synthesis. | Often requires high reaction temperatures and long reaction times. |
| Can utilize readily available halo-diphenyl ethers. | Catalyst, ligand, and solvent screening may be necessary for optimization. |
| Stoichiometric amounts of copper were traditionally used, although catalytic versions are now common. | |
| Substrate scope can be limited, and yields can be variable. |
Route 3: From 4-Halodiphenyl Ether via Grignard Reagent
This classic organometallic approach involves the formation of a Grignard reagent from a 4-halodiphenyl ether, which then reacts with elemental sulfur to form the corresponding thiolate. Subsequent acidic workup yields the thiophenol.
Reaction Scheme
Figure 3. Synthesis of this compound via a Grignard reagent.
Representative Experimental Protocol
This is a generalized procedure and requires strict anhydrous conditions.
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-bromodiphenyl ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed to form the Grignard reagent.
-
In a separate flask, suspend elemental sulfur (S₈, 1.1 eq.) in anhydrous THF.
-
Cool the sulfur suspension to 0 °C and slowly add the prepared Grignard reagent via cannula.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a dilute acid (e.g., HCl).
-
Extract the product with ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation.
Mechanistic Insights
The Grignard reagent, a strong nucleophile and base, attacks the electrophilic sulfur atom of the S₈ ring, leading to the formation of a magnesium thiolate. Protonation of the thiolate during the acidic workup generates the final thiophenol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| A well-established and reliable method for thiophenol synthesis. | Requires strictly anhydrous conditions. |
| Starting materials are commercially available. | The Grignard reagent is highly reactive and can be difficult to handle. |
| The reaction is generally high-yielding. | May not be suitable for substrates with functional groups incompatible with Grignard reagents. |
Route 4: From 4-Phenoxyaniline via Diazotization
This route utilizes the versatile chemistry of diazonium salts, which are generated from the corresponding aniline. The diazonium group can then be displaced by a sulfur-containing nucleophile, such as a xanthate in the Leuckart thiophenol synthesis.[6][7]
Reaction Scheme
Figure 4. Leuckart thiophenol synthesis of this compound.
Representative Experimental Protocol (Leuckart Synthesis)
-
Dissolve 4-phenoxyaniline (1.0 eq.) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate of the aryl xanthate should form.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Isolate the crude aryl xanthate by filtration.
-
Hydrolyze the xanthate by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
After cooling, acidify the reaction mixture and extract the product.
-
Purify the this compound by vacuum distillation or column chromatography.
Mechanistic Insights
The reaction proceeds through the formation of a diazonium salt from the aniline. Nucleophilic attack by the xanthate displaces the nitrogen gas, forming an aryl xanthate intermediate. Subsequent basic hydrolysis cleaves the xanthate to yield the thiophenolate, which is protonated upon acidification to give the thiophenol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes a readily available starting material (4-phenoxyaniline). | Diazonium salts can be unstable and potentially explosive if not handled properly at low temperatures.[8] |
| A well-established method for introducing a thiol group. | The reaction can have side reactions, leading to moderate yields. |
| The use of xanthates can have an unpleasant odor. |
Side-by-Side Comparison of Synthetic Routes
| Feature | Newman-Kwart Rearrangement | Ullmann Condensation | Grignard Route | Diazotization Route |
| Starting Material | 4-Phenoxyphenol | 4-Halodiphenyl ether | 4-Halodiphenyl ether | 4-Phenoxyaniline |
| Number of Steps | 3 | 1 (potentially) | 2 | 2-3 |
| Key Reagents | (CH₃)₂NCSCl, Base, Heat/Pd catalyst | Cu(I) salt, Ligand, Sulfur source | Mg, S₈ | NaNO₂, HCl, K-ethyl xanthate |
| Typical Temperature | High (200-250°C) or Moderate (100-140°C with Pd) | High (120-160°C) | Low to moderate | Low (0-5°C) then reflux |
| Yield | Generally Good to Excellent | Variable, requires optimization | Good to Excellent | Moderate to Good |
| Scalability | Good | Moderate | Good | Moderate (caution with diazonium salts) |
| Safety Concerns | High temperatures (thermal), expensive catalyst (Pd) | High temperatures, potentially toxic ligands | Highly reactive Grignard reagent, anhydrous conditions | Unstable diazonium salts |
| Substrate Scope | Broad for phenols | Moderate for aryl halides | Limited by functional group compatibility | Broad for anilines |
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher, including available starting materials, scale of the reaction, and tolerance for harsh conditions.
-
The Newman-Kwart rearrangement stands out as a robust and generally high-yielding method, especially with the advent of palladium-catalyzed conditions that mitigate the need for very high temperatures. It is a reliable choice for laboratory-scale synthesis.
-
The Grignard route is another excellent option, particularly if anhydrous reaction conditions can be strictly maintained. It is a classic and often high-yielding transformation.
-
The Ullmann condensation offers the allure of a more direct synthesis but may require significant optimization of reaction conditions to achieve satisfactory yields. It is a more exploratory but potentially efficient route.
-
The diazotization route is a viable alternative if 4-phenoxyaniline is a more accessible starting material than 4-phenoxyphenol. However, careful handling of the potentially unstable diazonium salt intermediate is crucial.
For researchers seeking a well-established and reliable method with good yields, the Newman-Kwart rearrangement or the Grignard route are recommended. For those interested in developing a more direct and potentially scalable process, the Ullmann condensation warrants further investigation.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0269434A1 - Method for producing aminothiophenols and their derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4-Phenoxythiophenol-Based Polymers in Advanced Applications
Executive Summary
The quest for advanced polymeric materials with superior thermal, mechanical, and optical properties is a cornerstone of materials science. Within the broad class of sulfur-containing polymers, those derived from 4-phenoxythiophenol are emerging as compelling candidates for specialized applications.[1][2][3] This guide provides a comprehensive performance comparison of this compound-based polymers against other relevant materials, including established high-performance plastics like Poly(p-phenylene sulfide) (PPS) and poly(ether sulfone)s (PES). By synthesizing data from authoritative sources, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the unique advantages and potential applications of this polymer family. We will delve into their synthesis, comparative performance metrics, and the experimental protocols required for their evaluation, offering a holistic view grounded in scientific integrity.
Introduction: The Significance of Sulfur in Polymer Chemistry
The incorporation of sulfur into polymer backbones has long been a strategy to enhance specific properties such as thermal resistance, mechanical strength, refractive index, and chemical resistance.[1][2] Sulfur's high molar refraction compared to carbon makes sulfur-containing polymers particularly attractive for optical applications, including high refractive index lenses, coatings, and sensors.[1][4][5] The thioether linkage, in particular, imparts a unique combination of flexibility and stability to the polymer chain.
This compound as a monomer introduces a distinct combination of a flexible ether linkage and a polarizable thioether group. This unique structure suggests that polymers derived from it could offer a novel balance of properties, potentially bridging the gap between existing materials. This guide will explore this potential through a detailed, evidence-based comparison.
Synthesis of this compound-Based Polymers: A Conceptual Overview
The synthesis of polymers from this compound typically involves nucleophilic aromatic substitution (SNAr) reactions where the thiophenol moiety reacts with activated aromatic dihalides or via oxidative polymerization. The general synthetic scheme allows for the incorporation of various functional groups into the polymer backbone, enabling the tuning of properties for specific applications.
Below is a conceptual workflow for the synthesis and characterization of these polymers.
Caption: Conceptual workflow for the synthesis and characterization of this compound-based polymers.
Comparative Performance Analysis
This section compares the performance of this compound-based polymers with other relevant engineering plastics. The selection of comparative materials is based on their established use in high-performance applications and their structural similarities or differences, which provide a valuable context for evaluation.
Thermal Properties
High thermal stability is a critical requirement for polymers used in demanding environments. The aromatic backbone of this compound-based polymers suggests excellent thermal resistance. We compare them with Poly(p-phenylene sulfide) (PPS), a well-known high-temperature thermoplastic, and aromatic polyesters containing thioether units.
| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Key Features & Trade-offs |
| Aromatic Polyesters (with thioether) | 190 - 236[6][7] | 450 - 454[6][7] | Good film-forming properties and solubility. The ether linkage may slightly lower the Tg compared to fully aromatic sulfides. |
| Poly(p-phenylene sulfide) (PPS) | ~90 | ~280 (Melting Point)[8][9] | Exceptional chemical resistance and dimensional stability, but can be brittle.[10][11] Lower Tg but high melting point due to its semi-crystalline nature. |
| Poly(ether sulfone) (PES) | 185 - 225 | >450[12] | High strength and stiffness, good hydrolytic stability. The sulfone group enhances thermal stability. |
Expertise & Experience: The introduction of an ether linkage in the this compound monomer, when compared to the simpler structure of PPS, is expected to increase chain flexibility, leading to a potentially lower glass transition temperature but improved processability. However, the overall aromatic nature ensures high decomposition temperatures, making these polymers suitable for high-temperature applications.[8][10]
The following diagram illustrates the relationship between chemical structure and thermal stability.
Caption: Influence of polymer structure on key thermal properties.
Mechanical Properties
The mechanical performance of a polymer dictates its suitability for structural applications. We evaluate tensile strength and flexibility (elongation at break), key indicators of a material's toughness and durability.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Key Features & Trade-offs |
| Aromatic Polyesters (with thioether) | 103.6 - 108.3[6][7] | (not specified) | Forms tough films, indicating good mechanical integrity.[6] |
| Polythioether (as epoxy curative) | ~30-40 (in formulation)[13] | 2-3x higher than polyetheramines[13] | Excellent flexibility and impact resistance when used to cure epoxy resins.[13] |
| Poly(p-phenylene sulfide) (PPS) | High (often reinforced) | Low (brittle) | High strength and rigidity, but low toughness without reinforcement.[8][11] |
| Polypropylene (PP) (reinforced) | 20 - 45 (with natural fibers)[14] | (variable) | Lower intrinsic strength, relies on reinforcement. Good impact resistance. |
Trustworthiness: The data suggests that incorporating thioether and phenoxy groups can lead to polymers with a favorable balance of strength and flexibility. For instance, new generations of polythioethers demonstrate significantly higher elongation at break compared to traditional toughening agents like polyetheramines when curing epoxy resins.[13] This highlights their potential in applications requiring high impact resistance, such as adhesives and sealants.[13][15]
Optical Properties
For applications in optics, a high refractive index (n) and high transparency are paramount. Sulfur-containing polymers are known for their high refractive indices due to the high molar refraction of sulfur.[1][4][5]
| Material Class | Refractive Index (n) at 589/590 nm | Key Features & Trade-offs |
| Sulfur-Containing Polyimides | 1.60 - 1.62[1] | High thermal stability but can have limited solubility, posing processing challenges.[1] |
| Episulfide-Thiol Polymers | ~1.71[2][16] | High transparency and low shrinkage during curing, making them suitable for nanoimprinting.[2] |
| Generic Sulfur-Containing Polymers | >1.63 (tunable)[1] | Refractive index can be tuned by altering the polymer structure. High transparency (>95%) is achievable.[1] |
Authoritative Grounding: The presence of both sulfur and aromatic rings in this compound-based polymers strongly suggests they will exhibit high refractive indices. Research on various sulfur-containing polymers has consistently shown this correlation.[1][2][4] The challenge often lies in maintaining high optical transparency, which can be affected by impurities or side reactions during polymerization.
Chemical Resistance
The ability to withstand exposure to various chemicals without degradation is crucial for many applications. Poly(thioether)s, in general, exhibit excellent chemical resistance.
-
Poly(p-phenylene sulfide) (PPS): Known for its outstanding resistance to a wide range of solvents, acids, and bases, even at elevated temperatures.[10][17] It is resistant to fuels and lubricating greases, making it a material of choice in the automotive industry.[10]
-
Polythioethers: The thioether backbone imparts excellent resistance to water, acids, and fuels.[15][18] This makes them highly suitable for sealants and coatings in aerospace and industrial applications where exposure to harsh chemicals is common.[15]
It is highly probable that polymers based on this compound will inherit this excellent chemical resistance, making them durable materials for chemically demanding environments.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of performance data, standardized testing methodologies are essential. The following protocols are fundamental for evaluating the polymers discussed in this guide.
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Procedure: A small sample (5-10 mg) is placed in a TGA furnace. The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[19] The weight of the sample is monitored as a function of temperature. Td is often reported as the temperature at which 5% weight loss occurs.
-
Causality: The rate of weight loss provides information about the degradation kinetics. An inert atmosphere is used to prevent oxidative degradation, isolating the inherent thermal stability of the polymer backbone.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Procedure: A small, encapsulated sample is heated and cooled at a controlled rate. The heat flow to or from the sample relative to a reference is measured. Tg is observed as a step change in the heat flow curve.
-
Causality: This technique measures the energy changes associated with phase transitions, providing critical information for determining the material's processing window and service temperature range.
-
Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Objective: To measure tensile strength, elongation at break, and Young's modulus.
-
Procedure: A standardized "dog-bone" shaped specimen is clamped into a universal testing machine.[20] The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are recorded.
-
Causality: This test provides a fundamental understanding of the material's strength and ductility.[21] The stress-strain curve generated is characteristic of the material's behavior under load.
-
The workflow for a comparative materials evaluation is depicted below.
Caption: A structured workflow for the comparative evaluation of polymer performance.
Conclusion and Future Outlook
This compound-based polymers represent a promising frontier in the development of high-performance materials. The available data on related sulfur-containing polymers suggests that this class will exhibit a compelling combination of high thermal stability, good mechanical toughness, excellent chemical resistance, and a high refractive index. Their performance profile positions them as strong competitors to established materials like PPS and PES, particularly in applications where a unique balance of properties, such as high refractive index combined with good processability, is required.
Future research should focus on the synthesis of a wider range of polymers from this compound and its derivatives to establish clear structure-property relationships. A thorough characterization of their mechanical, thermal, and optical properties using standardized protocols will be crucial for their adoption in advanced applications, from optical components and high-temperature adhesives to advanced coatings and sealants.
References
- 1. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. ud-machine.com [ud-machine.com]
- 10. Polyphenylene sulphide (PPS): Properties, applications and processing [kdfeddersen.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]
- 13. adhesivesmag.com [adhesivesmag.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. What Is Polythioether? A Comprehensive Guide to Its Chemistry [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. PPS (Polyphenylene Sulfide) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi-res.com [mdpi-res.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Coordination Chemistry of 4-Phenoxythiophenol Metal Complexes
Welcome to this in-depth technical guide on the comparative study of metal complexes featuring 4-Phenoxythiophenol as a primary ligand. In the fields of materials science, catalysis, and drug development, the rational design of coordination compounds is paramount. The choice of ligand is a critical determinant of the final complex's geometry, stability, and functional properties. This compound (4-PTP) presents a fascinating case study. It is a bifunctional ligand possessing a soft, polarizable sulfur donor atom (thiophenol) and a phenoxy group that can modulate the electronic environment of the coordination sphere. This guide provides a comparative analysis of 4-PTP complexes with various metals, focusing on synthesis, structural characterization, and potential applications, grounded in experimental data and established scientific principles.
The this compound Ligand: A Profile
Before delving into its metal complexes, it is crucial to understand the ligand itself. This compound is an aromatic thiol where the sulfur atom's nucleophilicity is influenced by the electron-donating nature of the phenoxy group at the para position. This structure offers several key features for a coordination chemist:
-
Primary Coordination Site: The deprotonated thiol (-S⁻) group serves as the primary, soft donor site, showing a high affinity for a range of transition metals.
-
Electronic Tuning: The phenoxy substituent allows for fine-tuning of the electronic properties of the metal center through inductive and resonance effects.
-
Steric Influence: The bulky nature of the ligand can influence the coordination number and geometry of the resulting metal complex, potentially leading to unique structural motifs.
The general coordination behavior of this compound with a metal center is depicted below.
Caption: General coordination of the this compound ligand to a metal center.
Comparative Study: Group 4 Metal Complexes (Ti, Zr, Hf)
A systematic investigation into Group 4 metal complexes provides a robust foundation for understanding the coordination chemistry of 4-PTP. Research has shown that reacting Group 4 alkoxide precursors, such as [M(OBut)₄] (where M = Ti, Zr, Hf), with this compound (H-4MP) leads to the formation of structurally similar dinuclear complexes.[1]
Synthesis: The synthesis is typically a straightforward substitution reaction performed in an organic solvent like toluene. The general reaction is: 2 [M(OR)₄] + 8 H-4MP → [(HOR)(4MP)₃M(μ-4MP)]₂ + other products
The choice of toluene as a solvent is strategic; it is relatively non-coordinating, allowing the 4-PTP ligand to dictate the coordination sphere of the metal center. The resulting products are often isolable as crystalline solids, facilitating characterization by single-crystal X-ray diffraction.[1]
Structural Analysis: Single-crystal X-ray diffraction studies on these complexes reveal a common dinuclear structure, [(HOBut)(4MP)₃M(μ-4MP)]₂.[1] In this arrangement, each metal center adopts a pseudo-octahedral geometry. The coordination sphere is composed of three terminal 4-PTP ligands, two bridging 4-PTP ligands (μ-4MP), and one butoxy (OBut) moiety. This dinuclear structure highlights the ligand's ability to act as both a terminal and a bridging ligand.
Spectroscopic Characterization: A multi-technique spectroscopic approach is essential for validating the structure and purity of these complexes.
| Technique | Key Observation | Interpretation | Reference |
| FTIR Spectroscopy | Disappearance of the S-H stretching band (~2550 cm⁻¹). Appearance of new M-S bands in the far-IR region (400-600 cm⁻¹). | Confirms deprotonation of the thiol and coordination to the metal center. | [1] |
| ¹H NMR Spectroscopy | Complex multiplet patterns in the aromatic region. Low solubility can sometimes hinder the acquisition of high-quality spectra. | Indicates the presence of multiple, chemically distinct 4-PTP ligands (terminal vs. bridging) in the complex. | [1] |
| UV-Vis Spectroscopy | Intense absorption bands in the visible region, particularly for Titanium complexes, resulting in a dark red color. | These absorptions are often attributed to ligand-to-metal charge transfer (LMCT) transitions from the thiophenol ring to the metal center.[1] | [1] |
| Elemental Analysis | Experimental C, H percentages match the calculated values for the proposed dinuclear formula. | Confirms the bulk purity and stoichiometry of the synthesized complex. | [1] |
Potential Applications: Biological and Catalytic Activity
While detailed studies specifically on 4-PTP complexes are emerging, the broader class of transition metal complexes with related phenol and thiol ligands demonstrates significant potential in both biological and catalytic domains.[2][3][4] Complex formation is a known mechanism that can enhance the biological activity of organic ligands.[3][5]
Biological Implications
Transition metal complexes are known to possess a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.[2][5][6][7] The chelation of a metal ion can increase the lipophilicity of the ligand, facilitating its transport across cell membranes and enhancing its biological efficacy.
Comparative Biological Potential:
| Metal Ion | Potential Biological Activity | Rationale / Supporting Evidence from Related Complexes | References |
| Copper (Cu) | Antimicrobial, DNA Cleavage, Anticancer | Cu(II) complexes with Schiff base ligands show significant antimicrobial activity and can act as effective anticancer agents.[8][9] The redox activity of copper is often implicated in DNA damage. | [5][8][9] |
| Zinc (Zn) | Antioxidant, DNA Binding | Zn(II) is redox-inactive, making its complexes stable. Complexes with phenol-containing ligands have shown good binding propensity to DNA and significant antioxidant activity.[2] | [2] |
| Cobalt (Co) | Antimicrobial, Anticancer | Co(II) complexes can adopt various geometries and have demonstrated potent antimicrobial and antioxidant properties.[2][8] | [2][8] |
| Nickel (Ni) | Antimicrobial, Catalytic | Ni(II) complexes often exhibit octahedral or square planar geometries and have been screened for antimicrobial activity against various bacterial strains.[8][10] | [8][10] |
| Cadmium (Cd) | Antimicrobial | Cd(II) complexes with thiophene-based Schiff base ligands have shown high antifungal and antibacterial activity, in some cases exceeding that of reference drugs.[6] | [6] |
Catalytic Prospects
Metal complexes with phenoxy-imine and aminophenol ligands are effective catalysts for various organic transformations, including polymerization and oxidation reactions.[4][11][12] The electronic properties of the ligand play a crucial role in modulating the catalytic activity of the metal center. 4-PTP complexes of metals like Ruthenium, Iron, and Chromium could be explored for catalytic oxidation of hydrocarbons, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone.[4]
Experimental Workflows and Protocols
To ensure scientific integrity, all described protocols must be self-validating. The following workflow provides a logical progression from synthesis to application, ensuring robust and reproducible results.
Caption: A logical workflow for the synthesis, characterization, and testing of metal complexes.
Protocol 1: General Synthesis of a Transition Metal (II) Complex with this compound
Causality: This protocol utilizes a common method for synthesizing Schiff base and related complexes, where a metal salt is reacted with the ligand in a suitable solvent.[8][13] Ethanol is chosen as it effectively dissolves both the ligand and many divalent metal chlorides. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Ligand Preparation: Dissolve 2 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until fully dissolved.
-
Metal Salt Addition: In a separate beaker, dissolve 1 mmol of the metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂) in 15 mL of absolute ethanol. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Reaction: Upon addition of the metal salt, a color change and/or precipitation may be observed. Fit the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator to induce precipitation.
-
Purification: Wash the collected solid product sequentially with small portions of cold ethanol and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.
-
Characterization: Proceed with characterization techniques as outlined in the workflow (Figure 2).
Protocol 2: Antimicrobial Screening using the Agar Well Diffusion Method
Trustworthiness: This is a standardized and widely accepted method for preliminary screening of antimicrobial activity.[14] The use of positive (standard antibiotic) and negative (solvent) controls is critical for validating the results and ensuring that any observed activity is due to the test compound and not the solvent.
-
Media Preparation: Prepare nutrient agar plates according to the manufacturer's instructions and allow them to solidify under sterile conditions.
-
Inoculation: Prepare a fresh inoculum of the test bacterial strain (e.g., E. coli, S. aureus) in sterile saline, adjusting the turbidity to the 0.5 McFarland standard. Uniformly spread 100 µL of the bacterial suspension over the surface of the agar plates using a sterile L-rod.
-
Well Preparation: Using a sterile cork borer (6 mm diameter), punch wells into the inoculated agar plates.
-
Sample Loading: Prepare solutions of the synthesized metal complexes and the free 4-PTP ligand in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Carefully add 50 µL of each test solution into separate wells.
-
Controls:
-
Positive Control: Add 50 µL of a standard antibiotic solution (e.g., Gentamycin) to one well.
-
Negative Control: Add 50 µL of the pure solvent (DMSO) to another well.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: After incubation, measure the diameter (in mm) of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates higher antimicrobial activity. Compare the zones of inhibition of the test complexes to the free ligand and the controls.[6]
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and promising field. As demonstrated with Group 4 metals, it readily forms stable, well-defined complexes with interesting structural features.[1] Extrapolating from the behavior of related ligands, it is highly probable that 4-PTP complexes of other transition metals will exhibit significant biological and catalytic activities. The systematic application of the workflows and protocols detailed in this guide will enable researchers to synthesize, characterize, and evaluate these novel compounds effectively. Future work should focus on expanding the library of 4-PTP metal complexes and conducting thorough quantitative structure-activity relationship (QSAR) studies to unlock their full potential in drug discovery and industrial catalysis.
References
- 1. osti.gov [osti.gov]
- 2. Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Advancements in the Field of Metal Complexes with Schiff Bases as Antiproliferative Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
4-Phenoxythiophenol: A Critical Evaluation as a Phenolic Substitute for Advanced Research Applications
In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular properties and functionalities. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone in a multitude of applications, from antioxidant food additives to complex pharmaceutical intermediates. This guide provides an in-depth technical evaluation of 4-Phenoxythiophenol, a sulfur-containing analogue of traditional phenols, as a potential substitute in various scientific domains. We will explore its comparative performance, backed by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its unique characteristics and potential advantages.
The Thiol Advantage: Re-evaluating Antioxidant Potential
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the hydroxyl group to scavenge free radicals. However, their sulfur-containing counterparts, thiophenols, present a compelling alternative with potentially enhanced activity and lower toxicity.
The antioxidant mechanism of phenolic and thiophenolic compounds can proceed through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The efficacy of a compound as an antioxidant is often determined by the bond dissociation enthalpy (BDE) of the O-H or S-H bond; a lower BDE facilitates easier hydrogen donation to a radical, thus terminating the oxidative chain reaction.
While direct experimental antioxidant data for this compound is not extensively available in publicly accessible literature, we can infer its potential based on comparative studies of phenol and thiophenol analogues. Studies have shown that thiophenols can exhibit comparable or even superior radical scavenging activity to their phenol counterparts.[1][2] This is attributed to the weaker S-H bond compared to the O-H bond in many contexts, leading to a more favorable BDE for hydrogen donation.
Comparative Analysis of Antioxidant Activity
To provide a quantitative perspective, the following table presents typical 50% inhibitory concentration (IC50) values for common phenolic antioxidants in standard in vitro assays. A lower IC50 value indicates greater antioxidant potency.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Antioxidant Capacity) |
| Butylated Hydroxyanisole (BHA) | 0.0052 mg/mL[3] | - | 12341 µmol Fe2+/g[3] |
| Butylated Hydroxytoluene (BHT) | 0.011 mg/mL[3] | - | 9928 µmol Fe2+/g[3] |
| Trolox (Vitamin E analog) | ~3.77 - 4.0 µg/mL[4] | ~2.34 - 2.93 µg/mL[4] | High reducing capacity[4] |
| Ascorbic Acid (Vitamin C) | ~4.97 µg/mL[4] | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented is for comparative purposes.
Based on the structure-activity relationships of thiophenols, it is hypothesized that this compound would exhibit potent antioxidant activity, likely comparable to or exceeding that of BHT and BHA in certain assays. The phenoxy group, being an electron-donating group through resonance, can further stabilize the resulting thiyl radical, enhancing its hydrogen-donating capability.
Experimental Protocols for Antioxidant Capacity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for three widely accepted in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (e.g., this compound) and reference standards (e.g., BHT, Trolox) in methanol.
-
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound or standard solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
A blank containing methanol instead of the test compound is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7][8]
-
References
- 1. Synthesis, antioxidant, and molecular docking of new fluorescent (4-alkoxyphenyl)-nitrothiophene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Phenoxythiophenol
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is not just a matter of regulatory compliance; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Phenoxythiophenol, grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment & Immediate Safety Precautions
Core Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for related compounds like thiophenol and nitrophenols.[1] Prolonged or repeated exposure may cause organ damage.
-
Irritation: Likely to cause skin and serious eye irritation.[2][3]
-
Environmental Hazard: Organosulfur compounds can be harmful to aquatic life. Disposal into drains or the environment is strictly prohibited.[4][5]
-
Reactivity: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, bleach), as this can lead to vigorous or even explosive reactions.[1][3]
Data Summary Table: this compound Safety Profile
| Parameter | Guideline & Rationale |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant, Organ Toxicity (Repeated Exposure), Aquatic Hazard.[2] |
| CAS Number | 38778-05-1[6] |
| Chemical Class | Aromatic Thiol / Organosulfur Compound |
| Incompatibilities | Strong Oxidizing Agents (Bleach, Nitrates), Strong Bases.[1][3][7] |
| Storage | In a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2] |
| Disposal Route | Segregated Hazardous Chemical Waste (Non-Halogenated Organics).[4] |
Section 2: Required Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensuring adequate personal protection is non-negotiable.
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.[8]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling and disposal procedures must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4][9]
Expert Insight: The thiol group (-SH) in this compound imparts a powerful and unpleasant odor, detectable at very low concentrations.[7] Working within a fume hood is critical not only to mitigate toxicity risks but also to contain this pervasive odor.
Section 3: Waste Collection and Segregation Protocol
Proper segregation is the first and most critical step in the disposal process. Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the final disposal process.
-
Select the Correct Waste Container: Obtain a designated hazardous waste container for Non-Halogenated Organic Waste . This can be a plastic or metal container, provided it is compatible with the chemical. Never use a container that previously held an oxidizing agent.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, listing "this compound" and any solvents used. Keep a running log of the contents.[10]
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[11] This prevents the release of vapors and protects the lab environment.
Rationale: US EPA regulations (40 CFR Part 261.3) mandate that chemical waste generators are responsible for the accurate classification and handling of hazardous materials.[8][9] Proper segregation and labeling are fundamental to this requirement.
Section 4: Step-by-Step Disposal Procedures
Procedure 4.1: Disposal of De Minimis (Trace) Quantities & Contaminated Labware
This procedure applies to the residual amounts of this compound left in containers or on labware (e.g., spatulas, glassware).
-
Initial Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This first rinse (rinsate) is considered hazardous waste. Decant it into your designated Non-Halogenated Organic Waste container.[10]
-
Repeat Rinse: Repeat the rinsing process two more times (triple rinse). Collect all rinsate as hazardous waste.[10]
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Solid Waste: Contaminated items that cannot be cleaned, such as weigh boats, gloves, and absorbent paper, must be placed in a clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[11]
Procedure 4.2: Disposal of Bulk Quantities
This procedure applies to unused or excess quantities of this compound.
-
Prepare for Transfer: Ensure all required PPE is in place and you are working within a chemical fume hood.
-
Transfer the Waste: Carefully transfer the this compound from its original container into the designated Non-Halogenated Organic Waste container. If it is a solid, use a dedicated spatula. If it is dissolved in a solvent, pour carefully to avoid splashing.
-
Seal the Container: Securely cap the waste container. Do not overfill; leave at least 10% of headspace to allow for vapor expansion.[10]
-
Arrange for Pickup: Store the sealed container in your lab's designated satellite accumulation area.[5] Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Section 5: Emergency Procedures for Spills
Accidents happen. A clear, pre-defined response plan is essential to manage them safely.[12]
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large, volatile, or if you feel unwell, evacuate the area immediately.[13]
-
CONTROL IGNITION SOURCES: If the material is in a solvent, extinguish any nearby open flames and turn off spark-producing equipment.[12]
-
CONTAIN THE SPILL: For a small, manageable spill, prevent it from spreading by creating a dike around the spill with an inert absorbent material like sand, dry lime, or activated carbon adsorbent.[7][8][14]
-
CRITICAL WARNING: Never use powdered hypochlorite (bleach) or other strong oxidizers to clean up a thiophenol spill, as this can cause a dangerous, heat-producing reaction or even autoignition.[1]
-
-
COLLECT THE WASTE: Carefully scoop the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[9][14]
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with soapy water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
REPORT: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.
For large spills, or any spill you are not equipped or trained to handle, evacuate the area, close the doors, and call your institution's emergency number immediately.[12][13]
Section 6: Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound | 38778-05-1 [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nswai.org [nswai.org]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. ehs.fiu.edu [ehs.fiu.edu]
- 14. safetymanagementgroup.com [safetymanagementgroup.com]
Navigating the Handling of 4-Phenoxythiophenol: A Guide to Essential Personal Protective Equipment and Safety Protocols
For researchers and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. 4-Phenoxythiophenol, a key building block in various synthetic pathways, requires stringent safety measures due to its potential hazards. This guide provides a detailed, step-by-step framework for the appropriate use of personal protective equipment (PPE), safe handling procedures, and disposal methods, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Profile of this compound
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.
-
Harmful if Swallowed: Accidental ingestion may be harmful.[1]
-
Potential for Sensitization: May cause skin sensitization upon repeated contact.[1]
-
Hazards of the Thiol Group: Thiophenols are known for their high toxicity, particularly through dermal absorption, and can have systemic effects.[2] They also possess a strong, unpleasant odor.
Quantitative Data Summary:
| Property | Value | Source |
| Melting Point | 22 °C | [3] |
| Boiling Point | 128°C/0.1mm | [3] |
| GHS Hazard Statements | H315, H319, H335 | [4] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protective Equipment | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5] |
| Skin (Hands) | Chemical-Resistant Gloves | Double gloving is recommended. Use a pair of nitrile gloves as the inner layer and a heavier-duty glove, such as neoprene or butyl rubber, as the outer layer for enhanced protection against potential dermal absorption, a significant risk with thiophenols.[2][5] Always consult the glove manufacturer's chemical resistance guide. |
| Skin (Body) | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat worn over cotton-based clothing is required. Ensure the lab coat is fully buttoned.[5] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A full-face respirator offers the highest level of protection for both the respiratory system and the eyes.[2][5] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[5] |
Experimental Workflow: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Handling Protocol:
-
Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to control dust and vapors.[6]
-
PPE Inspection: Before starting, meticulously inspect all PPE for any signs of damage or degradation.
-
Weighing and Transfer:
-
When weighing the solid, use a balance inside the fume hood or a containment enclosure.
-
Use anti-static spatulas and weighing boats to prevent dispersal of the powder.
-
For transfers, use a funnel to minimize the risk of spills.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan:
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid waste from reactions or cleaning should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[8]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[8]
-
-
Final Disposal:
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes for PPE selection and the overall handling workflow.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for handling and disposal.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, minimizing risks and fostering a secure laboratory environment conducive to innovation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. research.uga.edu [research.uga.edu]
- 3. This compound CAS#: 38778-05-1 [m.chemicalbook.com]
- 4. This compound | C12H10OS | CID 2760354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
